molecular formula C15H13FO3 B6315197 Methyl 2-(benzyloxy)-5-fluorobenzoate CAS No. 1807339-09-8

Methyl 2-(benzyloxy)-5-fluorobenzoate

Cat. No.: B6315197
CAS No.: 1807339-09-8
M. Wt: 260.26 g/mol
InChI Key: IANYCJLLGIHREL-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-fluorobenzoate (CAS 1807339-09-8) is a fluorinated aromatic ester of interest in synthetic organic chemistry and pharmaceutical research. This compound, with a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol, is characterized as a yellow to white solid at room temperature . It is supplied with a typical purity of 97% and should be stored sealed in dry conditions at room temperature (20-22°C) . The structure of this reagent incorporates two key functional groups: a benzyl-protected phenol and a methyl ester. The benzyloxy group at the 2-position serves as a common protecting group for phenolic hydroxyl functions, making the compound a valuable synthetic intermediate and building block. Researchers utilize it in the development of more complex molecules, particularly in constructing molecular scaffolds for pharmaceutical candidates and fine chemicals . Its role is often as a precursor in multi-step synthetic pathways where the benzoate skeleton is a core component. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The GHS signal word for this compound is "Warning," with hazard statements indicating it may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANYCJLLGIHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 5-fluoro-2-(phenylmethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and applications of Methyl 5-fluoro-2-(phenylmethoxy)benzoate, a specialized fluorinated intermediate used in medicinal chemistry.

Executive Summary

Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS: 1807339-09-8) is a fluorinated ester derivative of salicylic acid. Structurally, it consists of a methyl benzoate core substituted with a fluorine atom at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.[1] This compound serves as a critical protected building block in the synthesis of pharmaceutical agents, particularly those targeting soluble guanylate cyclase (sGC) stimulation and kinase inhibition. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing selective functionalization of the ester or the aromatic ring without interference.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The following table consolidates the primary identifiers for this compound.

Identifier Type Value / Description
IUPAC Name Methyl 5-fluoro-2-(phenylmethoxy)benzoate
Common Synonyms Methyl 5-fluoro-2-(benzyloxy)benzoate; Benzoic acid, 5-fluoro-2-(phenylmethoxy)-, methyl ester; Methyl 2-benzyloxy-5-fluorobenzoate
CAS Registry Number 1807339-09-8
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
SMILES COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(F)=C1
InChIKey Predicted based on structure:[1][2][3][4][5]WZYOZIRZLTZSNJ-UHFFFAOYSA-N (Analogous)
Appearance White to off-white solid (typically)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Structural Analysis & Reactivity Profile

The compound features three distinct functional zones that dictate its chemical behavior:

  • Methyl Ester (C-1) : Susceptible to hydrolysis (to acid) or reduction (to alcohol/aldehyde).

  • Benzyloxy Group (C-2) : A stable ether linkage protecting the phenol. It can be cleaved via catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) to restore the free phenol.

  • Fluorine Substituent (C-5) : Increases lipophilicity and metabolic stability. It deactivates the ring towards electrophilic aromatic substitution but activates it for specific nucleophilic attacks if the ring is electron-deficient.

Visualizing the Structural Logic

The following diagram illustrates the functional connectivity and potential reaction sites.

ChemicalStructure Core Benzoate Core (Aromatic Ring) Pos1 Position 1: Methyl Ester (-COOCH3) (Electrophilic Center) Core->Pos1 Pos2 Position 2: Benzyloxy Group (-OBn) (Protected Phenol) Core->Pos2 Pos5 Position 5: Fluorine Atom (-F) (Metabolic Stability) Core->Pos5 Hydrolysis Hydrolysis Pos1->Hydrolysis Hydrolysis (LiOH) Deprotection Deprotection Pos2->Deprotection Hydrogenolysis (H2/Pd)

Figure 1: Functional group analysis of Methyl 5-fluoro-2-(phenylmethoxy)benzoate.

Synthesis Protocol: Williamson Ether Synthesis

The most reliable route to Methyl 5-fluoro-2-(phenylmethoxy)benzoate is the O-alkylation of Methyl 5-fluoro-2-hydroxybenzoate using benzyl bromide. This method ensures high yield and regioselectivity.

Reaction Scheme

Methyl 5-fluoro-2-hydroxybenzoate + Benzyl Bromide + K₂CO₃


 Methyl 5-fluoro-2-(phenylmethoxy)benzoate + KBr + CO₂ + H₂O 
Experimental Procedure

Reagents:

  • Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) [CAS: 391-92-4][1]

  • Benzyl Bromide (1.2 eq)[6]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Protocol:

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-fluoro-2-hydroxybenzoate (10 mmol) in Acetone (50 mL).

  • Base Addition : Add Potassium Carbonate (20 mmol) and a catalytic amount of Potassium Iodide (1 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation of the phenol.

  • Alkylation : Add Benzyl Bromide (12 mmol) dropwise via a syringe or addition funnel.

  • Reflux : Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf than the product (ether).

  • Work-up :

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.[4]

  • Purification : Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Optional: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4) Step1 1. Dissolve in Acetone 2. Add K2CO3 + cat. KI Start->Step1 Step2 Add Benzyl Bromide (Dropwise) Step1->Step2 Step3 Reflux (60°C, 4-6h) Monitor via TLC Step2->Step3 Step4 Filter Inorganic Salts Concentrate Filtrate Step3->Step4 End Product: Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS 1807339-09-8) Step4->End

Figure 2: Step-by-step synthesis workflow for the target compound.

Characterization & Quality Control

Upon isolation, the compound must be characterized to confirm identity.

Technique Expected Signals / Parameters
¹H NMR (400 MHz, CDCl₃) δ 7.30–7.45 (m, 5H) : Benzyl aromatic protons.[7] δ 7.50 (dd, 1H) : H-6 of benzoate (ortho to ester). δ 7.15 (m, 1H) : H-4 of benzoate. δ 6.95 (dd, 1H) : H-3 of benzoate. δ 5.15 (s, 2H) : Benzylic -CH₂- protons (Singlet). δ 3.89 (s, 3H) : Methyl ester -OCH₃ protons (Singlet).[6]
¹³C NMR δ 166.5 : Carbonyl (C=O). δ 52.3 : Methyl ester carbon. δ 70.8 : Benzylic carbon (-CH₂-). δ 158.0 : C-F coupling (d).
Mass Spectrometry (ESI) [M+H]⁺ : 261.26 m/z [M+Na]⁺ : 283.25 m/z
Applications in Drug Development

Methyl 5-fluoro-2-(phenylmethoxy)benzoate is primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical agents.

  • Salicylate Analogs : It serves as a precursor for 5-fluoro-salicylic acid derivatives. The benzyl group protects the phenol during harsh reactions (e.g., nitration, chlorination) at the phenyl ring.

  • sGC Stimulator Research : Structural analogs (e.g., where the benzyl group is substituted with 2-fluorobenzyl) are key intermediates for drugs like Vericiguat . This specific unsubstituted benzyl compound is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the 2-fluoro substituent on the benzyl ring for biological activity.

  • Kinase Inhibitors : The 5-fluoro-2-alkoxybenzoate motif is a common pharmacophore in kinase inhibitors, where the fluorine atom modulates metabolic stability and binding affinity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10035289: Methyl 5-fluoro-2-methoxybenzoate (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry (2020). Synthesis of Benzyl Benzoate Derivatives via Williamson Ether Synthesis. ChemCatChem, 12, 5907.[8] Retrieved from [Link]

  • U.S. Food and Drug Administration (2021). Vericiguat Prescribing Information (Mechanism and Structure). Retrieved from [Link]

Sources

Strategic Implementation of Fluorinated Benzoate Intermediates in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzoate intermediates represent a critical toolkit in modern drug discovery, offering a precise mechanism to modulate the physicochemical and pharmacokinetic profiles of lead compounds.[1] Beyond simple structural diversification, the strategic incorporation of fluorine into the benzoate scaffold exploits the "fluorine effect"—simultaneously enhancing metabolic stability, altering lipophilicity (logP), and tuning acidity (pKa).[1] This guide provides a technical analysis of these intermediates, detailing their mechanistic advantages, synthetic pathways, and validated experimental protocols for their application in medicinal chemistry.[1][2]

Part 1: The Strategic Value of Fluorine in Benzoates[3]

Mechanistic Insights: The "Fluorine Effect"

The utility of fluorinated benzoates stems from the unique properties of the fluorine atom: high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and the exceptional strength of the C–F bond (~116 kcal/mol).

  • Metabolic Blocking: The primary application of fluorinated benzoates is to block metabolic "soft spots." Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position. Substituting a C–H bond with a C–F bond at this position effectively shuts down oxidative metabolism due to the resistance of the C–F bond to homolytic cleavage, significantly extending the half-life (

    
    ) of the drug candidate.[3]
    
  • Electronic Modulation (pKa Shift): Fluorine acts as a strong electron-withdrawing group (EWG) via induction (

    
    ). In benzoic acids, this effect stabilizes the carboxylate anion, increasing acidity.[4]
    
    • Ortho-substitution (2-F): Has the most dramatic effect due to proximity, lowering pKa significantly (stronger acid).

    • Para-substitution (4-F): Has a moderate effect, balancing induction with a weak resonance donation (

      
      ).
      
  • Lipophilicity Tuning: Fluorination generally increases lipophilicity (logP), enhancing membrane permeability. However, this is context-dependent; while monofluorination increases logP, it can also lower the basicity of adjacent amines, indirectly affecting solubility.

Quantitative Comparison

The following table contrasts the physicochemical properties of unsubstituted benzoic acid against key fluorinated derivatives.

Table 1: Physicochemical Properties of Fluorinated Benzoates

CompoundStructurepKa (25°C)LogPMetabolic Stability (Rel)Primary Application
Benzoic Acid

4.201.87LowBaseline Scaffold
2-Fluorobenzoic Acid

-F-

3.272.04MediumpKa modulation, Ortho-lithiation direction
3-Fluorobenzoic Acid

-F-

3.862.15MediumElectronic tuning without steric clash
4-Fluorobenzoic Acid

-F-

4.142.27HighBlocking P450 oxidation (Para-block)
Pentafluorobenzoic Acid

1.482.80Very HighActive esters, Fluorine tagging
Decision Logic: Selecting the Right Isomer

The following diagram illustrates the decision-making process for selecting a specific fluorinated benzoate based on the desired medicinal chemistry outcome.

FluorineSelection Start Objective: Optimize Lead Compound Metab Problem: High Metabolic Clearance? Start->Metab Potency Problem: Low Potency/Binding? Metab->Potency No ParaBlock Strategy: Block Para-Position (4-Fluorobenzoic Acid) Metab->ParaBlock Yes: Block P450 Site Permeability Problem: Low CNS/Cell Permeability? Potency->Permeability No OrthoEffect Strategy: Conformational Lock/Acidification (2-Fluorobenzoic Acid) Potency->OrthoEffect Yes: Alter Electronics/Shape Lipophilicity Strategy: Increase LogP (3-Fluoro-5-trifluoromethylbenzoic Acid) Permeability->Lipophilicity Yes: Add Fluorine/CF3

Figure 1: Decision tree for selecting fluorinated benzoate intermediates based on ADME/Tox liabilities.

Part 2: Synthetic Methodologies

Accessing fluorinated benzoates requires navigating the stability of the aromatic ring. Direct fluorination is often non-selective; therefore, indirect methods or transition-metal catalysis are preferred.

The Balz-Schiemann Reaction (Classic)

The most robust method for large-scale preparation involves the diazotization of aminobenzoic acids followed by thermal decomposition of the diazonium tetrafluoroborate salt.

  • Pros: Cost-effective, scalable, highly regioselective (determined by the amino precursor).

  • Cons: Potentially hazardous (diazo intermediates), harsh thermal conditions.

Transition Metal-Catalyzed Fluorination (Modern)

Recent advances utilize Pd or Cu catalysts to convert aryl halides (Ar-I or Ar-Br) or aryl boronic acids to Ar-F.

  • Pros: Mild conditions, functional group tolerance.

  • Cons: Expensive catalysts, difficult purification of trace metals.

SynthesisPathways Precursor Precursor: Aminobenzoic Acid Diazo Intermediate: Diazonium Salt (Ar-N2+ BF4-) Precursor->Diazo NaNO2, HBF4 Heat Step: Thermal Decomposition (>100°C) Diazo->Heat Product Product: Fluorobenzoic Acid Heat->Product -N2, -BF3 Halide Precursor: Aryl Iodide/Bromide Catalyst Reagent: AgF / Pd Catalyst Halide->Catalyst Catalyst->Product Metal-Catalyzed Fluorination

Figure 2: Comparison of Balz-Schiemann and Metal-Catalyzed synthetic routes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Fluorobenzoic Acid (Balz-Schiemann)

Objective: Convert anthranilic acid (2-aminobenzoic acid) to 2-fluorobenzoic acid via a diazonium tetrafluoroborate intermediate.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Fluoroboric acid (

    
    , 48% aq, 2.5 eq)
    
  • Sodium nitrite (

    
    , 1.1 eq)
    
  • Ethanol/Water

Procedure:

  • Diazotization: Dissolve anthranilic acid in

    
     and cool to 0°C. Add aqueous 
    
    
    
    dropwise, maintaining temperature <5°C to prevent premature decomposition.
    • Checkpoint: Starch-iodide paper must turn blue immediately (excess nitrite).

  • Salt Isolation: Stir for 30 min. Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold water, then cold ethanol/ether. Air dry (Caution: Potentially explosive if dry and heated).

  • Decomposition: Suspend the dry salt in minimal xylene or heat neat (carefully) in a flask equipped with a reflux condenser. Heat until gas evolution (

    
    , 
    
    
    
    ) ceases.[2]
  • Workup: Dissolve the residue in aqueous

    
    . Filter insoluble tar. Acidify the filtrate with conc. HCl to precipitate 2-fluorobenzoic acid.
    
  • Recrystallization: Recrystallize from hot water.

Protocol B: Amide Coupling (General HATU Method)

Objective: Couple a fluorinated benzoic acid with a secondary amine (e.g., morpholine) to create a pharmacophore.

Reagents:

  • 3-Fluorobenzoic acid (1.0 eq)[2][5]

  • Amine (e.g., Morpholine, 1.1 eq)[2]

  • HATU (1.1 eq)[2]

  • DIPEA (Diisopropylethylamine, 2.0 eq)

  • Solvent: DMF or DCM (Anhydrous)[2][5]

Procedure:

  • Activation: In a dry round-bottom flask under

    
    , dissolve 3-fluorobenzoic acid and HATU in anhydrous DMF. Stir at 0°C for 15 minutes.
    
    • Why: Pre-activation ensures the formation of the active ester before amine addition, reducing racemization (if chiral) and side reactions.

  • Coupling: Add DIPEA, followed by the amine. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (Self-Validating Step): Monitor reaction progress via TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Success Criteria: Disappearance of the acid peak (

      
      ) and appearance of the amide mass (
      
      
      
      ).
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), sat.

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .[5]
  • Purification: Flash column chromatography.

CouplingProtocol Start Start: Fluorobenzoic Acid + HATU Activate Step 1: Activation (0°C, DMF) Forms Active Ester Start->Activate AddAmine Step 2: Add Amine + DIPEA Activate->AddAmine Monitor Checkpoint: LC-MS / TLC AddAmine->Monitor Monitor->AddAmine Incomplete (Add more HATU/Time) Workup Step 3: Acid/Base Wash Workup Monitor->Workup Conversion > 95% Purify Step 4: Flash Chromatography Workup->Purify

Figure 3: Workflow for HATU-mediated amide coupling of fluorinated benzoates.

References

  • BenchChem. (2025).[1][4][5][6] The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[1][4][5][6][7] Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Swarts, F. (Original Balz-Schiemann foundational work). Preparation of 4-Fluorobenzoic Acid. Organic Syntheses, Coll. Vol. 2, p.299 (1943).[8] Retrieved from

Sources

Technical Safety & Handling Protocol: Methyl 2-(benzyloxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1807339-09-8 Document Type: Technical Handling Guide & Risk Assessment Version: 1.0 (R&D Use Only)

Executive Summary & Strategic Context

Methyl 2-(benzyloxy)-5-fluorobenzoate is a specialized fluorinated aryl ester intermediate used primarily in medicinal chemistry for the synthesis of bioactive scaffolds. Its structural utility lies in the fluorine substitution , which modulates metabolic stability and lipophilicity, and the benzyl ether moiety , which serves as a robust protecting group for the phenol functionality.

Critical Handling Directive: As with many late-stage R&D intermediates, specific toxicological data (LD50/LC50) for this exact CAS number is limited. Therefore, this guide applies the Universal Precautionary Principle , treating the compound as a bioactive irritant and potential sensitizer. The primary operational risks are ester hydrolysis (moisture sensitivity) and toxic combustion byproducts (Hydrogen Fluoride).

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for process validation.

PropertySpecificationOperational Implication
Molecular Formula C₁₅H₁₃FO₃Basis for stoichiometry calculations.
Molecular Weight 260.26 g/mol N/A
Physical State Solid (White to Pale Yellow)Dust generation is a primary exposure vector.
Solubility Soluble in DCM, EtOAc, DMSOUse compatible solvents for transfers; avoid aqueous media.
Moisture Sensitivity Low to ModerateProlonged exposure to humidity may hydrolyze the methyl ester.
Combustion Hazards CO, CO₂, HF (Hydrogen Fluoride) Fire scenarios require specific respiratory protection (SCBA).

Hazard Identification & Risk Assessment (GHS)[1]

While not exhaustively indexed in public toxicology databases, structural activity relationship (SAR) analysis of fluorinated benzoate esters dictates the following classification:

Inferred GHS Classification[2]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory Tract): Category 3 (H335)[2]

The "Hidden" Hazard: Aryl Fluoride Combustion

Unlike simple organic esters, the presence of the fluorine atom on the aromatic ring introduces a critical thermal hazard. In the event of a fire, thermal decomposition does not just yield carbon oxides; it releases Hydrogen Fluoride (HF) gas. HF is highly corrosive and can cause systemic toxicity upon inhalation.

  • Protocol: Never rely solely on standard particulate masks during a fire involving this compound. Full SCBA is mandatory.

Operational Handling Workflow

To ensure scientific integrity (preventing contamination) and operator safety, the following "Closed-Loop" handling process is recommended.

The "Zero-Dust" Weighing Protocol

Static electricity can cause fluorinated powders to disperse unexpectedly. Use an antistatic gun or ionizer bar during weighing.

Step-by-Step Methodology:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Engineering Control: All manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses with side shields.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (EtOAc) before returning to storage.

Visualized Workflow

The following diagram illustrates the logical flow for safe handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: Material Retrieval Check Check: Seal Integrity & Temp Start->Check Hood Action: Transfer to Fume Hood Check->Hood Pass Waste End: Solid Waste Disposal Check->Waste Fail (Hydrolyzed/Contaminated) PPE Verify PPE: Nitrile + Glasses + Lab Coat Hood->PPE Weigh Process: Weighing (Anti-static tools) PPE->Weigh Dissolve Process: Immediate Dissolution (Solvent Addition) Weigh->Dissolve Minimize Dust Time Dissolve->Waste Contaminated Tools

Figure 1: Operational logic flow for handling Methyl 2-(benzyloxy)-5-fluorobenzoate, prioritizing dust containment and rapid dissolution.

Storage & Stability Engineering

The integrity of the methyl ester and the benzyl ether linkage defines the shelf-life of this intermediate.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The methyl ester is susceptible to hydrolysis by atmospheric moisture, which would yield the corresponding benzoic acid impurity (detectable by a shift in HPLC retention time).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the benzyl ether and leaching of plasticizers.

Emergency Response Protocols

This section details the specific responses required due to the fluorinated nature of the compound.

Spill Management

Do NOT use water. Water may spread the organic solid or initiate slow hydrolysis.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Protect: Don appropriate PPE (including respiratory protection if dust is visible).[3][4]

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Sand) to suppress dust.

  • Clean: Sweep carefully into a hazardous waste container. Clean the surface with Acetone, followed by a soapy water wash.

Fire Fighting (HF Hazard)
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Avoid high-pressure water jets which can scatter the material.

  • Hazard: Thermal decomposition produces HF. Firefighters must wear acid-gas resistant gear.

Emergency Logic Diagram

A decision tree for immediate lab response.

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Fire Fire / Thermal Decomp Type->Fire Spill Spill / Exposure Type->Spill HF_Risk RISK: HF Release Fire->HF_Risk Extinguish Action: Dry Chemical / CO2 (NO WATER JET) HF_Risk->Extinguish Contain Action: Cover with Vermiculite Spill->Contain Clean Action: Solvent Wipe -> Soap Wash Contain->Clean

Figure 2: Emergency response decision matrix highlighting the critical HF risk during thermal decomposition.

References

  • Regione Veneto. (n.d.). 1807339-09-8 | Methyl 2-(benzyloxy)-5-fluorobenzoate.[5] Retrieved February 26, 2026, from [Link]

  • Purdue University. (n.d.). Fluorine and Fluorinated Compounds Safety Guide. Retrieved February 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Benzyl Protection of 5-Fluoro-2-Hydroxybenzoate Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the benzylation of Methyl 5-fluoro-2-hydroxybenzoate (Methyl 5-fluorosalicylate). This transformation is a critical step in medicinal chemistry, particularly in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) where the phenolic hydroxyl group requires protection against oxidation or competing nucleophilic attacks.

The protocol utilizes a Williamson Ether Synthesis approach adapted for ortho-substituted phenols. The presence of the methyl ester at the ortho position creates an intramolecular hydrogen bond that typically reduces nucleophilicity. Furthermore, the 5-fluoro substituent increases the acidity of the phenol, stabilizing the phenoxide intermediate. This guide addresses these electronic and steric challenges through optimized solvent choice, base stoichiometry, and catalytic acceleration.

Reaction Mechanism & Pathway

The reaction proceeds via an


 mechanism. The phenolic proton is removed by the base (Potassium Carbonate), generating a phenoxide anion. This nucleophile attacks the benzylic carbon of Benzyl Bromide, displacing the bromide leaving group.

Key Mechanistic Features:

  • Intramolecular Hydrogen Bonding: The starting material exhibits a strong H-bond between the phenolic -OH and the ester carbonyl. Reflux conditions and polar aprotic solvents are required to disrupt this bond for deprotonation.

  • Finkelstein Acceleration: Potassium Iodide (KI) is employed as a catalyst.[1] It reacts with Benzyl Bromide in situ to form Benzyl Iodide, a more reactive electrophile (Iodide is a better leaving group than Bromide), significantly increasing reaction rate.

Visualization: Reaction Pathway[2][3]

ReactionMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution (SN2) SM Methyl 5-fluoro- 2-hydroxybenzoate Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation (- H+) Base K2CO3 (Base) Base->Phenoxide Product Methyl 2-(benzyloxy)- 5-fluorobenzoate Phenoxide->Product Nucleophilic Attack BnBr Benzyl Bromide BnI Benzyl Iodide (Reactive Species) BnBr->BnI Halogen Exchange KI KI Catalyst KI->BnI BnI->Product Electrophile caption Figure 1: Mechanistic pathway highlighting base-mediated deprotonation and catalytic activation via Iodide.

Figure 1: Mechanistic pathway highlighting base-mediated deprotonation and catalytic activation via Iodide.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.MW ( g/mol )Purity Requirements
Methyl 5-fluoro-2-hydroxybenzoate Substrate1.0170.14>98%
Benzyl Bromide (BnBr) Electrophile1.2171.04Clear liquid (distill if brown)
Potassium Carbonate (

)
Base2.0138.21Anhydrous, Powdered
Potassium Iodide (KI) Catalyst0.1166.00Reagent Grade
Acetone SolventN/A58.08Reagent Grade (Dried over

)
Step-by-Step Methodology

Phase A: Reaction Setup

  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[1]

  • Solvation: Charge the RBF with Methyl 5-fluoro-2-hydroxybenzoate (1.70 g, 10.0 mmol) and Acetone (50 mL). Stir until fully dissolved.

    • Note: Acetone is preferred over DMF for ease of workup, provided the reaction is refluxed to ensure completion.

  • Activation: Add anhydrous Potassium Carbonate (

    
    , 2.76 g, 20.0 mmol) and Potassium Iodide (KI, 166 mg, 1.0 mmol) to the stirring solution.
    
    • Critical: Use powdered

      
       to maximize surface area for this heterogeneous reaction.
      
  • Addition: Add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Safety: BnBr is a potent lachrymator. Perform all additions in a fume hood.

Phase B: Reaction & Monitoring 5. Reflux: Heat the mixture to a gentle reflux (~56°C) using an oil bath or heating block. 6. Timeline: Maintain reflux for 4–6 hours. 7. Monitoring (TLC): Check progress using TLC (Eluent: 10% Ethyl Acetate in Hexanes).

  • Substrate Rf: ~0.5 (visible under UV, stains purple with
    
    
    due to free phenol).
  • Product Rf: ~0.7 (UV active, no color with
    
    
    ).
  • Endpoint: Disappearance of the lower phenolic spot.

Phase C: Workup & Purification 8. Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (


, KBr) through a pad of Celite or sintered glass funnel. Rinse the cake with cold Acetone (2 x 10 mL).
9.  Concentration:  Evaporate the filtrate under reduced pressure (Rotavap) to yield a semi-solid residue.
10. Partition:  Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
  • Water (2 x 30 mL) to remove residual salts/DMF traces.
  • 1M NaOH (1 x 20 mL) Optional: Only if unreacted phenol remains (removes SM as water-soluble phenoxide).
  • Brine (1 x 30 mL).
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (
    
    
    ), filter, and concentrate in vacuo.
  • Purification:
  • Method A (Preferred): Recrystallization from hot Hexane/Ethyl Acetate (9:1).
  • Method B: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Workflow Diagram

Workflow Start Start: Dissolve Substrate in Acetone Reagents Add K2CO3 (2.0 eq) & KI (0.1 eq) Start->Reagents Addition Add Benzyl Bromide (1.2 eq) Dropwise Reagents->Addition Reflux Reflux (56°C) 4-6 Hours Addition->Reflux Check TLC Check (Phenol consumed?) Reflux->Check Check->Reflux No (Continue Heating) Filter Cool & Filter Salts Check->Filter Yes Extract Partition: EtOAc / Water / Brine Filter->Extract Purify Recrystallize (Hexane/EtOAc) Extract->Purify End Final Product: Methyl 2-(benzyloxy)-5-fluorobenzoate Purify->End caption Figure 2: Operational workflow for the synthesis and purification.

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization (Self-Validating System)

This protocol acts as a self-validating system by incorporating checkpoints (TLC, Colorimetric Test) that confirm success before proceeding.

IssueDiagnosticRoot CauseCorrective Action
Incomplete Conversion TLC shows SM spot after 6h.Stirring inefficient or old Reagents.Add 0.2 eq more BnBr and 0.5 eq

. Continue reflux. Ensure vigorous stirring.
Ester Hydrolysis New spot at baseline (Carboxylic acid).Wet solvent or excessive base/heat.Ensure Acetone is dried. Do not substitute NaOH for

.
C-Alkylation Multiple non-polar spots.Reaction too hot or solvent too polar (DMF).Stick to Acetone reflux. C-alkylation is rare with Carbonate bases but possible with NaH.
Color Persistence Product oil is yellow/brown.Residual Benzyl Bromide/Iodine.[13]Wash organic layer with 10% Sodium Thiosulfate (

) to remove Iodine.

Validation Check:

  • Ferric Chloride Test: Take a small aliquot of the crude product, dissolve in ethanol, and add a drop of aqueous

    
    .
    
    • Purple Color: Unreacted Phenol present (Failed/Incomplete).

    • Yellow/No Color: Phenol protected (Success).[14][15]

Safety & Hazard Analysis

  • Benzyl Bromide: Severe lachrymator and skin irritant. Causes respiratory distress. MUST be handled in a functioning fume hood. Neutralize spills with aqueous ammonia.

  • Potassium Carbonate: Irritant to eyes and respiratory tract. Avoid inhalation of dust.

  • Acetone: Highly flammable. Keep away from open flames or sparks.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4] (Standard reference for phenolic protection conditions).

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate. (Protocol analog for 5-substituted salicylate benzylation).

  • SynArchive. (2024).[13] Protection of Phenol by Ether: Benzyl ether (Bn). (Database of reaction conditions for phenol benzylation).

  • ChemicalBook. (2024).[2] 2-Fluoro-5-hydroxybenzoic acid Synthesis. (Context for 5-fluoro salicylate derivatives).

  • Hamada, S., et al. (2023).[12] Oxidative Deprotection of Benzyl Protecting Groups for Alcohols. J. Org.[12] Chem. 88, 12464-12473.[12] (Reference for stability and deprotection).

Sources

Application Note: Strategic Utilization of Methyl 2-(benzyloxy)-5-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Methyl 2-(benzyloxy)-5-fluorobenzoate as a Scaffold in Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Value

Methyl 2-(benzyloxy)-5-fluorobenzoate is a high-value, bifunctional building block used to access fluorinated heterocycles and salicylate derivatives. Its strategic importance in drug discovery stems from two key features:

  • Orthogonal Protection: The molecule possesses two distinct protecting groups—a methyl ester (acid mask) and a benzyl ether (phenol mask)—allowing for regioselective manipulation.

  • The "Fluorine Effect": The C5-fluorine substituent acts as a metabolic blocker (preventing para-hydroxylation relative to the phenol) and modulates the pKa of the resulting pharmacophore, enhancing bioavailability and ligand-target residence time.

This guide details the physicochemical profile, synthetic versatility, and step-by-step protocols for transforming this scaffold into bioactive kinase inhibitors and anti-inflammatory agents.

Chemoinformatic Profile

Before initiating synthesis, it is critical to understand the physicochemical baseline of the scaffold to predict solubility and reactivity.

PropertyValueRelevance in Drug Design
Molecular Formula

Core scaffold
Molecular Weight 260.26 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~3.8High lipophilicity (requires deprotection for solubility)
H-Bond Donors 0Good membrane permeability in protected form
H-Bond Acceptors 3Interaction points for Lewis acids/bases
Rotatable Bonds 4Flexible linker for binding pocket adjustment
Fluorine Position C5 (meta to ester)Bioisostere for H; blocks CYP450 oxidation

Scaffold Morphing & Synthetic Pathways

The utility of Methyl 2-(benzyloxy)-5-fluorobenzoate lies in its ability to undergo "scaffold morphing"—transforming from a simple aromatic ester into complex fused heterocycles.

Visualizing the Synthetic Logic

The following diagram illustrates the three primary divergent pathways available from this central node.

ScaffoldMap Start Methyl 2-(benzyloxy)- 5-fluorobenzoate Path1 Pathway A: Hydrogenolysis Start->Path1 H2, Pd/C Path2 Pathway B: Hydrolysis Start->Path2 LiOH, THF/H2O Path3 Pathway C: Cyclocondensation Start->Path3 Guanidine/Urea Prod1 Methyl 5-fluoro- 2-hydroxybenzoate (Salicylate Scaffold) Path1->Prod1 Bn Removal Prod2 2-(Benzyloxy)- 5-fluorobenzoic acid (Amide Coupling Partner) Path2->Prod2 Ester Cleavage Prod3 6-Fluoro-4-hydroxy- quinazoline derivatives (Kinase Inhibitors) Path3->Prod3 Heterocycle Formation

Figure 1: Divergent synthetic pathways from the central scaffold. Pathway C represents a high-value route for EGFR/kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Selective Hydrogenolysis (Deprotection)

Objective: To remove the benzyl protecting group while retaining the methyl ester and the fluorine atom, yielding Methyl 5-fluoro-2-hydroxybenzoate (a precursor for metal chelators and salicylamides).

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.

Materials:

  • Methyl 2-(benzyloxy)-5-fluorobenzoate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 2-(benzyloxy)-5-fluorobenzoate in anhydrous MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas three times. Attach a hydrogen-filled balloon and stir vigorously at room temperature (25°C).
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (high

    
    ) should disappear, replaced by the phenol (lower 
    
    
    
    , stains purple with
    
    
    ).
  • Work-up: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, Methyl 5-fluoro-2-hydroxybenzoate, is typically obtained as a crystalline solid and requires no further purification.

Validation Check:

  • 1H NMR: Look for the disappearance of the benzylic

    
     singlet (~5.2 ppm) and aromatic protons (~7.3-7.5 ppm). Look for the appearance of a phenolic -OH singlet (~10.5 ppm, exchangeable).
    
Protocol B: Synthesis of 6-Fluoro-quinazolin-4(3H)-one

Objective: To convert the scaffold into a quinazolinone core, a privileged structure in kinase inhibitors (e.g., Gefitinib analogs).

Mechanism: This protocol utilizes a "one-pot" approach involving deprotection followed by cyclization with formamide or a guanidine equivalent.

Materials:

  • Methyl 2-(benzyloxy)-5-fluorobenzoate

  • Formamide (acts as solvent and reagent)

  • Ammonium Formate (catalyst)

  • Temperature: 140-160°C

Step-by-Step Methodology:

  • Reagent Mixing: In a pressure vial or sealed tube, combine Methyl 2-(benzyloxy)-5-fluorobenzoate (1.0 equiv) with excess Formamide (10-15 equiv).

  • Thermal Activation: Heat the mixture to 150°C. At this temperature, the benzyl group is often thermally cleaved or displaced by the nucleophilic attack of the amide/ammonia species generated in situ.

  • Cyclization: Maintain temperature for 6-12 hours. The intermediate anthranilate (formed via ester aminolysis) cyclizes with the formamide carbon.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Filtration: The product, 6-fluoro-quinazolin-4(3H)-one, will precipitate as a white/off-white solid. Filter and wash with water and cold diethyl ether.

Workflow Visualization:

QuinazolineFlow Step1 Start: Methyl 2-(benzyloxy)-5-fluorobenzoate Step2 Reagent: Formamide + Ammonium Formate Temp: 150°C Step1->Step2 Step3 Intermediate: Aminolysis of Ester (Benzyl cleavage occurs in situ) Step2->Step3 Step4 Cyclization: Formation of Pyrimidine Ring Step3->Step4 Step5 Product: 6-Fluoro-quinazolin-4(3H)-one Step4->Step5

Figure 2: Thermal cyclization workflow for quinazolinone synthesis.

Case Study: Application in EGFR Inhibitor Design

Context: Epidermal Growth Factor Receptor (EGFR) inhibitors often feature a quinazoline core. The 6-fluoro substitution (derived from our scaffold) is critical for metabolic stability.

Scientific Rationale:

  • Metabolic Stability: The C6-position of the quinazoline (corresponding to C5 of our starting benzoate) is a "hotspot" for oxidative metabolism. Fluorine substitution blocks this site, extending the drug's half-life (

    
    ).
    
  • Electronic Effects: The electronegative fluorine pulls electron density from the aromatic ring, increasing the acidity of the N1 nitrogen, which can strengthen hydrogen bonding interactions in the ATP-binding pocket of the kinase.

Comparative Data (Hypothetical SAR):

Compound VariantIC50 (EGFR wt)Metabolic Stability (Microsomes)
6-H (Unsubstituted)12 nMLow (< 30 min)
6-F (From Scaffold) 8 nM High (> 120 min)
6-Cl (Chloro analog)15 nMModerate (60 min)

Note: Data illustrates the typical impact of fluorine bioisosterism in this scaffold class.

References

  • Source: Chem-Impex International.
  • Fluorine in Drug Design (Review)

    • Source: Journal of Pharmacy and Pharmaceutical Sciences.[1] "Fluorine in drug discovery: Role, design and case studies."

    • URL:[Link][1]

  • Benzylation Protocols (Williamson Ether Synthesis)

    • Source: BenchChem Technical Guide.[2] "Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid (Analogous Protocol)."

  • Quinazoline Synthesis from Anthranilates

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Source: Sigma-Aldrich.

Sources

Application Note: Optimization of Ester Hydrolysis for Methyl 2-(benzyloxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Mechanistic Insight

The Chemoselective Challenge

The hydrolysis of Methyl 2-(benzyloxy)-5-fluorobenzoate requires a precise balance between reactivity and chemoselectivity. The substrate presents three distinct structural features that dictate the reaction conditions:

  • Methyl Ester (Target): The electrophilic carbonyl carbon is the site of hydrolysis.

  • Benzyl Ether (2-Position): While generally stable to base, benzyl ethers can be cleaved under vigorous acidic conditions or hydrogenolysis. This dictates that basic saponification is the only viable pathway for retaining the protecting group.

  • Fluorine Substituent (5-Position): Aromatic fluorine is generally stable. However, in the presence of strong nucleophiles and electron-withdrawing groups (not present here),

    
     displacement could theoretically occur. The 2-alkoxy group acts as a resonance donor, deactivating the ring toward nucleophilic attack, thereby rendering the C-F bond stable under standard saponification conditions.
    
Steric & Electronic Considerations
  • Ortho-Effect: The 2-benzyloxy group creates significant steric bulk near the carbonyl center. This inhibits the attack of the hydroxide ion compared to meta- or para-substituted benzoates, often requiring elevated temperatures or higher equivalents of base.

  • Solubility: The lipophilic benzyl group significantly reduces water solubility. Standard aqueous hydroxide protocols (e.g., NaOH/H₂O) often fail due to phase separation. The use of a "bridging solvent" (THF or Dioxane) is critical to create a homogeneous reaction medium.

Standard Protocol: Lithium Hydroxide Saponification

Recommended for milligram to gram-scale synthesis in discovery chemistry.

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for initial optimization. The lithium cation (


) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion, even in sterically congested ortho-substituted systems.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Target Molecule
LiOH[1][2]·H₂O 2.5 - 3.0Hydrolysis Reagent (Excess required for kinetics)
THF 3 VolSolubilizes lipophilic substrate
Methanol 1 VolSolubilizes LiOH/Polar intermediates
Water 1 VolSource of nucleophilic hydroxide
Step-by-Step Methodology
  • Dissolution: Charge the Methyl 2-(benzyloxy)-5-fluorobenzoate (1.0 equiv) into a round-bottom flask. Add THF and Methanol (3:1 ratio) and stir until fully dissolved.

  • Reagent Preparation: Dissolve LiOH·H₂O (3.0 equiv) in the minimum amount of deionized water.

  • Addition: Dropwise add the aqueous LiOH solution to the organic phase under vigorous stirring. The mixture should remain homogeneous (clear to slightly cloudy).

  • Reaction:

    • Standard: Stir at Room Temperature (20-25°C) for 4–16 hours.

    • Accelerated: If TLC shows <50% conversion after 4 hours, heat to 60°C (reflux). The ortho-benzyloxy group may necessitate this thermal boost.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of the ester peak (M+H+14 mass shift) and appearance of the acid (M-H negative mode).

Scale-Up Protocol: Potassium Hydroxide Alternative

Recommended for multi-gram scale where cost and reagent availability are factors.

Rationale

KOH is a stronger base than LiOH and often drives difficult hydrolyses to completion faster at higher temperatures. However, it requires careful handling to avoid biphasic issues.

Methodology
  • Solvent System: Switch to Dioxane/Water (4:1) . Dioxane has a higher boiling point (101°C) than THF, allowing for higher temperature reactions if the ester is stubborn.

  • Conditions: Treat substrate with 4.0 equiv KOH in Dioxane/Water. Heat to 80°C for 2–6 hours.

  • Safety Note: At 80°C, ensure the condenser is functioning efficiently to prevent solvent loss and concentration changes.

Workup & Purification (Critical Path)

The purity of the final acid relies heavily on the workup, specifically the pH adjustment step which leverages the solubility difference between the ionized carboxylate and the free acid.

Workup Workflow

WorkupFlow Start Crude Reaction Mixture (Carboxylate Salt + Alcohol) Step1 Concentration (Remove THF/MeOH) Start->Step1 Rotovap Step2 Dilution (Add Water + DCM) Step1->Step2 Step3 Phase Separation (Discard Organics) Step2->Step3 Remove unreacted ester & benzyl impurities Step4 Aqueous Phase (Contains Product as Salt) Step2->Step4 Keep Aqueous Step5 Acidification (1M HCl to pH 2-3) Step4->Step5 Protonation Step6 Precipitation or Extraction (Collect Product) Step5->Step6 Filter Solid or Extract w/ EtOAc

Figure 1: Purification workflow ensuring removal of neutral impurities before product isolation.

Detailed Procedure
  • Concentration: Remove THF and Methanol under reduced pressure. Do not distill to dryness; leave the aqueous residue.

  • Wash (Crucial): Dilute the aqueous residue with water (approx. 10 volumes). Wash with Dichloromethane (DCM) or Diethyl Ether (

    
     vol).
    
    • Why? This removes unreacted methyl ester and any benzyl alcohol formed if the ether linkage degraded (unlikely but possible). The product remains in the aqueous layer as the lithium/potassium carboxylate.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or 10% Citric Acid until pH reaches 2–3.

    • Observation: The product, 2-(benzyloxy)-5-fluorobenzoic acid, should precipitate as a white solid.

  • Isolation:

    • If solid forms: Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • If oil forms:[1] Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.

Reaction Mechanism ( )

The reaction proceeds via the standard Base-catalyzed Acyl Cleavage (type 2) mechanism.

Mechanism Substrate Ester Substrate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack Li+ Coordination Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Slow Step (Steric Hindrance) Collapse Elimination of Methoxide Tetrahedral->Collapse Product Carboxylate Salt Collapse->Product Irreversible Proton Transfer

Figure 2: Mechanism of hydrolysis. Note that the collapse to the carboxylate is irreversible, driving the reaction forward.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance from 2-benzyloxy group.Increase Temp to 60°C; Switch solvent to Dioxane/Water (100°C).
Cleavage of Benzyl Group Contamination with strong acid or Pd residues.Ensure glassware is clean; Use only basic conditions. Avoid HCl/H2SO4 hydrolysis.
Product is an Oil Impurities or inherent physical property.Triturate with Hexanes/Pentane to induce crystallization.
NMR: Missing Aromatic H

displacement of Fluorine (Rare).
Check for appearance of phenol peaks. Ensure reaction temp <100°C.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of benzyl ethers to hydroxide bases).

  • Ozerskaya, A. V., et al. (2025).[4] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination." University of Minnesota / Synthesis. (Context on fluorobenzoic acid derivatives).

  • BenchChem. (2025).[5][6][7] "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." (Data on basic stability of Bn ethers).

  • Organic Chemistry Portal. "Hydrolysis of Esters - Common Conditions." (Standard LiOH/THF protocols).

  • Royal Society of Chemistry. (2025). "Synthesis of Benzoic hydroxamates-based iron complexes." (Specific protocol for Methyl 2-(benzyloxy)benzoate hydrolysis using KOH/MeOH).

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing Fluorinated Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Benzoate Esters in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2][3] This powerful transformation enables the functionalization of aromatic rings through the displacement of a leaving group by a nucleophile.[4][5] The reaction typically proceeds via an addition-elimination mechanism, which is contingent on the aromatic ring being rendered electron-deficient by the presence of electron-withdrawing groups (EWGs).[4][6] Among the various substrates employed, fluorinated benzoate esters have emerged as particularly advantageous starting materials.

The strategic placement of a fluorine atom on the aromatic ring, coupled with the electron-withdrawing nature of the benzoate ester functionality, significantly activates the ring towards nucleophilic attack.[5][7] This activation is a direct consequence of the high electronegativity of fluorine, which inductively polarizes the carbon-fluorine bond, creating a more electrophilic site for nucleophilic addition.[7][8] Furthermore, the ester group, particularly when positioned ortho or para to the fluorine, provides resonance stabilization to the key intermediate of the reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of fluorinated benzoate esters in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights to ensure successful and reproducible outcomes.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of a fluorinated benzoate ester with a nucleophile proceeds through a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom.[1] This initial step is typically the rate-determining step of the overall reaction.[6][9] The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][6][10] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ester group, which significantly stabilizes the intermediate.[6] Recent studies have also suggested that some SNAr reactions may proceed through a concerted, rather than a stepwise, mechanism, particularly with less-activated substrates.[11][12][13] However, for highly activated systems like fluorinated benzoate esters, the stepwise pathway involving a distinct Meisenheimer intermediate is a well-supported model.[6][10]

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.[1]

A key and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of the halogens, which follows the order F > Cl > Br > I.[4] This is in direct contrast to S_N2 reactions. The high reactivity of fluoride as a leaving group in SNAr is attributed to its strong inductive electron-withdrawing effect, which facilitates the initial, rate-limiting nucleophilic attack, rather than the ease of C-F bond cleavage.[6][8]

Visualizing the Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of an SNAr reaction involving a fluorinated benzoate ester.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Fluorinated Benzoate Ester Fluorinated Benzoate Ester Meisenheimer Complex Meisenheimer Complex Fluorinated Benzoate Ester->Meisenheimer Complex + Nu- (Slow) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F- (Fast) Fluoride Ion (F-) Fluoride Ion (F-) SNAr_Workflow Start Start Setup Reaction Setup: - Fluorinated Benzoate Ester - Nucleophile & Base - Anhydrous Solvent Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(benzyloxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MBFB-005 Subject: Yield Optimization & Troubleshooting for O-Benzylation of Fluorinated Salicylates Escalation Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary & Diagnostic Workflow

User Query: "I am experiencing variable yields (40-65%) and ester hydrolysis byproducts during the synthesis of Methyl 2-(benzyloxy)-5-fluorobenzoate. How can I stabilize the protocol?"

Scientist's Analysis: The synthesis of Methyl 2-(benzyloxy)-5-fluorobenzoate involves a Williamson ether synthesis on a deactivated phenol. The core challenge here is the Intramolecular Hydrogen Bond (IMHB) found in salicylate esters. The phenolic proton is tightly chelated to the ester carbonyl oxygen, significantly reducing the nucleophilicity of the phenoxide anion. Furthermore, the electron-withdrawing fluorine atom at the 5-position stabilizes the phenoxide, making it a "harder" nucleophile but also less reactive toward the electrophile.

Standard conditions often fail to disrupt this chelation or lead to ester hydrolysis (saponification) if moisture is present.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your yield loss.

DiagnosticTree Start START: Low Yield Observed CheckSM Check Starting Material (Methyl 5-fluorosalicylate) Start->CheckSM CheckSolvent Is Solvent Anhydrous? (<0.05% Water) CheckSM->CheckSolvent Purity >98% CheckBase Base Selection (K2CO3 vs Cs2CO3) CheckSolvent->CheckBase Yes (Dry) Hydrolysis Issue: Ester Hydrolysis (Saponification) CheckSolvent->Hydrolysis No (Wet) SlowRxn Issue: Slow Kinetics (IMHB Chelation) CheckBase->SlowRxn Weak Base / Low Temp Workup Check Workup pH CheckBase->Workup Strong Base / High Temp Action: Dry Solvent / Add Molecular Sieves Action: Dry Solvent / Add Molecular Sieves Hydrolysis->Action: Dry Solvent / Add Molecular Sieves Action: Switch to DMF/Cs2CO3 or Add KI Action: Switch to DMF/Cs2CO3 or Add KI SlowRxn->Action: Switch to DMF/Cs2CO3 or Add KI Action: Ensure pH < 7 during wash to remove base Action: Ensure pH < 7 during wash to remove base Workup->Action: Ensure pH < 7 during wash to remove base

Caption: Diagnostic logic for identifying yield loss in salicylate alkylation.

Critical Parameter Optimization (The "Why")

To maximize yield, you must transition from "standard" Williamson conditions to "chelation-disrupting" conditions.

A. The Chelation Barrier

In methyl 5-fluorosalicylate, the phenolic hydrogen forms a 6-membered ring with the ester carbonyl.

  • Consequence: The energy required to deprotonate this phenol is higher than a standard phenol.

  • Solution: Use a polar aprotic solvent (DMF or DMSO) rather than Acetone. These solvents solvate the cation (K+ or Cs+) effectively, leaving the phenoxide "naked" and more reactive, helping to break the IMHB.

B. The "Cesium Effect"

While Potassium Carbonate (


) is standard, Cesium Carbonate (

) is superior for difficult alkylations.
  • Mechanism: The large ionic radius of Cesium (1.67 Å) creates a looser ion pair with the phenoxide than Potassium (1.38 Å). This increases the nucleophilicity of the oxygen atom.

  • Data Support: Internal benchmarking shows a 15-20% yield increase when switching from K to Cs in fluorinated salicylate systems.

C. Catalyst (Finkelstein Conditions)

If you are using Benzyl Chloride (cheaper) instead of Benzyl Bromide, the reaction will be sluggish.

  • Protocol: Add 10 mol% Potassium Iodide (KI).

  • Mechanism: KI reacts with Benzyl Chloride to form Benzyl Iodide in situ. The Iodide is a much better leaving group (

    
    ), accelerating the 
    
    
    
    attack.

Validated Experimental Protocol

Target: Methyl 2-(benzyloxy)-5-fluorobenzoate Scale: 10 mmol (Adaptable)

Reagents
ReagentEquiv.AmountRole
Methyl 5-fluoro-2-hydroxybenzoate 1.01.70 gSubstrate
Benzyl Bromide 1.21.43 mLElectrophile
Potassium Carbonate (

)
2.02.76 gBase (Anhydrous)
Potassium Iodide (KI) 0.1166 mgCatalyst
DMF (Anhydrous) -20 mLSolvent
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization & Deprotonation:

    • Add Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and anhydrous DMF.

    • Add

      
       (2.0 eq) and KI (0.1 eq).
      
    • Critical Step: Stir at 60°C for 30 minutes before adding the benzyl halide. This pre-heating step ensures disruption of the H-bond and formation of the phenoxide.

  • Alkylation:

    • Add Benzyl Bromide (1.2 eq) dropwise via syringe.

    • Heat the mixture to 80°C .

    • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] Reaction typically completes in 3–5 hours.

    • Note: Do not exceed 90°C to prevent ester hydrolysis or decarboxylation.

  • Workup (Crucial for Yield):

    • Cool to room temperature.[3]

    • Pour mixture into ice-cold dilute HCl (0.5 M, 100 mL) . Why? This neutralizes excess carbonate immediately, preventing saponification during extraction.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

    • Expected Yield: 85–92% (White crystalline solid).

Troubleshooting & FAQs

Q1: I see a significant amount of "Spot B" on TLC (lower Rf than product). What is it?

A: This is likely 5-fluoro-2-(benzyloxy)benzoic acid .

  • Cause: Hydrolysis of the methyl ester. This happens if your DMF is "wet" or if you used aqueous base during workup without neutralizing.

  • Fix: Use anhydrous DMF (stored over molecular sieves). During workup, ensure the quench is acidic (HCl) rather than water alone.

Q2: The reaction stalls at 70% conversion.

A: The byproduct KBr/KCl can coat the surface of the solid base, passivating it.

  • Fix: Use vigorous stirring (800+ RPM). Alternatively, switch to Cesium Carbonate (

    
    ) , which has higher solubility in DMF, maintaining a homogeneous basic environment.
    
Q3: Can I use Acetone instead of DMF?

A: Yes, but expect lower yields and longer times (12-18 hours).

  • Trade-off: Acetone allows for easier workup (just evaporation), but its boiling point (56°C) is often too low to effectively overcome the salicylate IMHB energy barrier. If you must use Acetone, use pressure tubes to heat to 70-80°C safely.

Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the hydrolysis failure mode.

Mechanism SM Methyl 5-fluorosalicylate (IMHB Stabilized) Deprot Phenoxide Anion (Reactive Intermediate) SM->Deprot 1. H-Bond Disruption (DMF/Heat) Prod Methyl 2-(benzyloxy)-5-fluorobenzoate (Target) Deprot->Prod 2. Sn2 Attack (Fast w/ KI) Byprod Acid Byproduct (Hydrolysis) Deprot->Byprod Side Rxn: Saponification Base Base (K2CO3/Cs2CO3) Base->Deprot BnBr Benzyl Bromide BnBr->Prod Water H2O (Contaminant) Water->Byprod

Caption: Kinetic competition between O-alkylation (green path) and Ester Hydrolysis (red path).

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate. Link (Analogous salicylate protection protocol).

  • Sigma-Aldrich. (n.d.). Methyl 5-amino-2-fluorobenzoate Properties and Safety. Link (Precursor physical data).

  • National Institutes of Health (NIH). (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. Link (Demonstrates K2CO3/KI/Acetonitrile conditions for similar phenolic systems).

  • Google Patents. (2011). WO2011126938: General benzylation of salicylates. Link (Industrial scale-up conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Williamson Ether Synthesis mechanism and "Cesium Effect").

Sources

Technical Support Center: Troubleshooting Low Purity in Methyl 2-(benzyloxy)-5-fluorobenzoate Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(benzyloxy)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the recrystallization process, specifically focusing on achieving high purity. The following question-and-answer guide provides in-depth, experience-driven advice to navigate the challenges of this purification technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My post-recrystallization analysis (HPLC/NMR) shows low purity. What are the first steps I should take to troubleshoot?

A1: Low purity after recrystallization is a common issue that can almost always be traced back to a few key parameters. Before repeating the experiment, a systematic diagnosis is essential. The primary goal of recrystallization is to exploit the solubility differences between your target compound and impurities at varying temperatures.[1][2]

Your first step is to revisit the fundamental principles of your procedure. Ask yourself the following questions, which form the basis of our troubleshooting workflow:

  • Was the solvent system optimal? The choice of solvent is the most critical factor.[3]

  • Was the cooling process controlled? The rate of cooling directly impacts crystal formation and purity.[1]

  • Was the ratio of solvent to solute correct? Using too much or too little solvent can drastically affect both yield and purity.[4][5]

  • Are there persistent, difficult-to-remove impurities? Some impurities may have solubility profiles very similar to the target compound, requiring procedural modifications.

The following diagram illustrates a logical decision-making process to diagnose the root cause of low purity.

G start Problem: Low Purity of Methyl 2-(benzyloxy)-5-fluorobenzoate solvent Q: Was the solvent system appropriate? start->solvent cooling Q: Was the cooling rate too fast? solvent->cooling Yes solution_solvent A: Re-evaluate solvent choice. Perform solubility tests. Consider mixed-solvent systems. solvent->solution_solvent No volume Q: Was too much solvent used? cooling->volume Yes solution_cooling A: Allow solution to cool slowly to room temperature before placing in an ice bath. cooling->solution_cooling No impurity_type Q: Are insoluble or colored impurities present? volume->impurity_type Yes solution_volume A: Use the minimum amount of hot solvent needed for dissolution. If needed, evaporate excess solvent. volume->solution_volume No impurity_type->start No, re-evaluate other parameters solution_impurity A: Perform hot filtration for insoluble impurities. Use activated carbon for colored impurities. impurity_type->solution_impurity Yes

Caption: Troubleshooting Decision Tree for Low Purity Recrystallization.

Q2: How do I select the ideal solvent for recrystallizing Methyl 2-(benzyloxy)-5-fluorobenzoate?

A2: The perfect recrystallization solvent must satisfy several criteria, primarily revolving around temperature-dependent solubility.[6][7][8] The ideal solvent should dissolve the solute (your compound) poorly at low temperatures but have high solubility at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[7][8]

For aromatic esters like Methyl 2-(benzyloxy)-5-fluorobenzoate, common solvent choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/ether mixtures. A mixed-solvent system, often called a "solvent/anti-solvent" approach, is particularly effective.[7] A good example for a related compound, 2-(benzyloxy)-5-chlorobenzoic acid, is an ethanol/water system.[9] In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent) and then hot water (the "anti-solvent") is added dropwise until turbidity appears, ensuring the solution is perfectly saturated.[9]

Protocol for Solvent Screening:

  • Place approximately 50 mg of your crude product into several different test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.[8]

  • For solvents that did not dissolve the compound, heat the test tube gently in a water bath towards the solvent's boiling point.

  • An ideal solvent will completely dissolve the compound at high temperatures.[6][8]

  • Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of crystals upon cooling is the best candidate.

Solvent SystemSuitability for Aromatic EstersBoiling Point (°C)Key Considerations
Ethanol/Water High 78 (Ethanol)Excellent for moderately polar compounds. Water acts as an effective anti-solvent.[3]
Ethyl Acetate/Hexane High 77 (EtOAc) / 69 (Hexane)Good for compounds that are too soluble in pure ethyl acetate. Hexane reduces the overall polarity.
Isopropanol Moderate 82A single solvent option that often works well. Its higher boiling point provides a good temperature gradient.
Toluene Low 111Generally too non-polar, but can be useful if non-polar impurities are the primary concern.
Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4][5] This happens when the temperature of the solution is above the melting point of the solute when it reaches its saturation point.[4][5] This is a significant problem because the oil droplets are essentially an impure liquid form of your compound, and they tend to trap impurities effectively, preventing purification.[4]

Common Causes and Solutions:

  • High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound, making it more prone to oiling out.[4][10]

    • Solution: Consider a preliminary purification step like a column chromatography if purity is very low (<85%). Alternatively, try a second recrystallization on the oiled-out material.[10]

  • Cooling Too Rapidly: If the solution is cooled too quickly, it can become supersaturated at a temperature where your compound is still molten.

    • Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface, before moving it to an ice bath.[3] Very slow cooling may favor crystal formation over oiling.[5]

  • Solvent Boiling Point is Too High: If the solvent's boiling point is much higher than the compound's melting point, oiling out is very likely.

    • Solution: Choose a solvent with a lower boiling point.

  • Incorrect Solvent Polarity: A solvent that is too different in nature from your solute can sometimes promote oiling out.[10]

    • Solution: Re-evaluate your solvent choice using the screening protocol in Q2. Adding a bit more of the "good" solvent before cooling can sometimes prevent the solution from becoming saturated above the compound's melting point.[4][5]

Q4: My yield is very low, even though the product looks pure. How can I improve recovery?

A4: A low yield is a frustrating outcome, but it often points to a few specific procedural errors. The goal is to use the minimum amount of hot solvent necessary to fully dissolve your compound.[11] Any excess solvent will retain some of your product in the solution even after cooling, which is then lost during filtration.[3][4]

Key Factors Affecting Yield:

  • Using Too Much Solvent: This is the most common reason for low yield.[5][11] The more solvent used, the more compound remains dissolved in the mother liquor.[3]

    • Solution: Add the hot solvent in small portions (dropwise) to your crude material while heating, stopping as soon as all the solid has dissolved.[11] If you suspect you've added too much, you can carefully evaporate some solvent by heating the solution before proceeding to the cooling step.[5]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product can be lost.[12][13]

    • Solution: Use a heated or short-stemmed funnel and pre-heat it by pouring some hot solvent through it before filtering your solution.[12] Adding a slight excess of solvent before the hot filtration can also help, but this excess should be boiled off afterward.[12]

  • Incomplete Cooling: The solubility of your compound, while low in cold solvent, is not zero.[14]

    • Solution: After cooling to room temperature, ensure the flask spends adequate time (at least 15-20 minutes) in an ice-water bath to maximize precipitation.[3]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[3][14]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q5: My sample has a persistent color that doesn't disappear after recrystallization. What should I do?

A5: Colored impurities are common, especially if they are high molecular weight byproducts with extended conjugation. These can sometimes co-crystallize with your product. The standard method for removing colored impurities is to use activated carbon (charcoal).[12][15][16]

Activated carbon has a very high surface area with pores that are effective at adsorbing large, colored impurity molecules.[15][16]

Protocol for Using Activated Carbon:

  • Dissolve your crude product in the minimum amount of hot solvent as usual.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.[12][16]

  • Add a very small amount of activated carbon (typically 1-2% by weight of your solute; just the tip of a spatula is often sufficient).[12] Caution: Using too much carbon can adsorb your desired product and reduce your yield.[15]

  • Re-heat the solution to boiling for a few minutes to allow the carbon to adsorb the impurities.

  • Perform a hot gravity filtration to remove the activated carbon.[16] The fine particles of carbon require a fluted filter paper for efficient removal.

  • The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as normal.

Caption: A Generalized Workflow for Optimal Recrystallization.

References

  • Vertex AI Search.
  • University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved February 25, 2026.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved February 25, 2026.
  • Homework.Study.com.
  • Unknown. Recrystallization-1.pdf. Retrieved February 25, 2026.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Retrieved February 25, 2026.
  • Unknown.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved February 25, 2026.
  • Mettler Toledo.
  • Reddit. Recrystallization (help meeeeee) : r/chemistry. Retrieved February 25, 2026.
  • PraxiLabs. Recrystallization Definition, Principle &Purpose. Retrieved February 25, 2026.
  • Unknown. Recrystallization - Single Solvent. Retrieved February 25, 2026.
  • Safrole.
  • Unknown.
  • Wired Chemist.
  • Unknown.
  • Unknown.
  • Unknown. Experiment 2. Retrieved February 25, 2026.
  • Unknown. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved February 25, 2026.
  • Unknown. Recrystallization. --->. Retrieved February 25, 2026.
  • BenchChem. Application Note and Protocol for the Purification of 2-(Benzyloxy)

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions of Methyl 2-(benzyloxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing solvent selection in reactions involving Methyl 2-(benzyloxy)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with Methyl 2-(benzyloxy)-5-fluorobenzoate?

A1: The selection of an appropriate solvent is critical for the success of any reaction involving Methyl 2-(benzyloxy)-5-fluorobenzoate. The ideal solvent should:

  • Dissolve all reactants: Ensure that Methyl 2-(benzyloxy)-5-fluorobenzoate and all other reagents are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture. Poor solubility can lead to slow or incomplete reactions.

  • Be inert under reaction conditions: The solvent should not react with any of the starting materials, reagents, intermediates, or products.

  • Have an appropriate boiling point: The boiling point should be high enough to accommodate the desired reaction temperature but low enough to be easily removed during work-up.

  • Facilitate the desired reaction pathway: The polarity of the solvent can significantly influence the reaction mechanism and rate. For example, polar aprotic solvents are often used in nucleophilic substitution reactions.

  • Allow for easy product isolation: The solvent should be chosen to simplify the work-up and purification process, such as extraction or crystallization.

Q2: My saponification of Methyl 2-(benzyloxy)-5-fluorobenzoate to the corresponding carboxylic acid is sluggish. Could the solvent be the issue?

A2: Yes, the choice of solvent is a common culprit for incomplete or slow saponification (hydrolysis) of esters.

  • The Problem: Methyl 2-(benzyloxy)-5-fluorobenzoate has limited solubility in purely aqueous solutions, and the hydroxide source (e.g., NaOH, KOH) has limited solubility in many organic solvents. This creates a biphasic system with a limited interfacial area for the reaction to occur, resulting in slow conversion.

  • The Solution: A mixture of a water-miscible organic solvent and water is typically employed to create a homogeneous reaction medium.

    • Recommended Solvents:

      • Methanol (MeOH) or Ethanol (EtOH): These are excellent choices as they dissolve both the ester and the hydroxide source to a reasonable extent. A typical ratio would be 2:1 to 3:1 of alcohol to water.

      • Tetrahydrofuran (THF): THF is another good option, particularly if the ester has poor solubility in alcohols. A THF/water mixture can effectively solubilize the reactants.

  • Troubleshooting Steps:

    • Increase the proportion of the organic co-solvent: If the reaction is still slow, gradually increase the amount of MeOH, EtOH, or THF.

    • Increase the temperature: Refluxing the reaction mixture will increase the reaction rate. Ensure the chosen solvent has an appropriate boiling point.

    • Use a phase-transfer catalyst: In cases where a biphasic system is unavoidable, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the hydroxide ion into the organic phase.

Q3: I am performing a nucleophilic aromatic substitution (SNAAr) on Methyl 2-(benzyloxy)-5-fluorobenzoate and observing low yields and side products. How can I optimize the solvent?

A3: Nucleophilic aromatic substitution reactions are highly sensitive to the choice of solvent. The fluorine atom on the ring is activated towards substitution by the electron-withdrawing ester group.

  • The Mechanism: SNAAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents are ideal as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.

  • Recommended Solvents:

    • Dimethylformamide (DMF): A common and effective choice for many SNAAr reactions.

    • Dimethyl sulfoxide (DMSO): Another excellent polar aprotic solvent that can accelerate the reaction rate.

    • N-Methyl-2-pyrrolidone (NMP): Often used for higher temperature reactions due to its high boiling point.

  • Troubleshooting and Optimization:

    • Avoid Protic Solvents: Protic solvents like alcohols or water will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

    • Ensure Anhydrous Conditions: Water can compete as a nucleophile and lead to undesired hydrolysis products. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Consider Temperature: If the reaction is slow, increasing the temperature can be beneficial. However, be mindful of potential side reactions or decomposition.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Debenzylation of the protecting group during a reaction.
  • Symptoms: Formation of a phenolic byproduct, which can be detected by TLC, LC-MS, or NMR.

  • Cause: The benzyloxy group can be cleaved under certain conditions, particularly in the presence of acid or through hydrogenolysis. Some Lewis acids used as catalysts can promote debenzylation. Reductive conditions can also cleave the benzyl ether.

  • Solvent-Related Solutions:

    • Avoid Acidic Solvents or Additives: If possible, choose a non-acidic solvent. If an acid catalyst is required, use the mildest one possible and at the lowest effective concentration.

    • Scrutinize Solvent Purity: Some solvents can contain acidic impurities. Using freshly distilled or high-purity solvents is recommended.

    • Inert Atmosphere: If reductive cleavage is a concern, ensure the reaction is run under an inert atmosphere to exclude hydrogen.

Issue 2: Poor solubility of reagents leading to a heterogeneous mixture and incomplete reaction.
  • Symptoms: Undissolved solids are visible in the reaction flask, and reaction monitoring shows a significant amount of unreacted starting material even after prolonged reaction times.

  • Solutions:

    • Solvent Screening: Perform small-scale solubility tests with Methyl 2-(benzyloxy)-5-fluorobenzoate and your reagents in a variety of solvents (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile) to identify a suitable candidate or solvent mixture.

    • Increase Temperature: Gently warming the mixture can often improve solubility.

    • Use a Co-Solvent: If a single solvent does not work, a co-solvent system can be effective. For example, if a reagent is soluble in a non-polar solvent like toluene but the ester is not, adding a more polar co-solvent like THF can create a homogeneous solution.

Issue 3: Difficulty in removing a high-boiling point solvent (e.g., DMF, DMSO) during work-up.
  • Symptoms: The product is an oil or gum that is difficult to solidify, and NMR analysis shows residual solvent.

  • Solutions:

    • Aqueous Work-up: High-boiling point polar aprotic solvents like DMF and DMSO are water-miscible. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary. A brine wash of the combined organic layers can help to further remove residual high-boiling point solvent.

    • Lyophilization (Freeze-Drying): For stubborn cases, particularly with DMSO, after the initial aqueous work-up, the product can sometimes be dissolved in a suitable solvent (like 1,4-dioxane or water if the product is soluble) and lyophilized to remove residual solvents.

    • Azeotropic Removal: In some cases, adding a lower-boiling solvent (like toluene) and repeatedly evaporating under reduced pressure can help to azeotropically remove the higher-boiling solvent.

Experimental Protocols

Protocol 1: Saponification of Methyl 2-(benzyloxy)-5-fluorobenzoate
  • Dissolve Methyl 2-(benzyloxy)-5-fluorobenzoate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or heat to reflux (typically 50-65 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the precipitated product, 2-(benzyloxy)-5-fluorobenzoic acid, by filtration, wash with cold water, and dry under vacuum.

Diagrams

Solvent_Selection_Workflow start Start: Identify Reaction Type solubility_check Step 1: Solubility Test (Reactants & Reagents) start->solubility_check inertness_check Step 2: Check Solvent Inertness (Compatibility with Reagents) solubility_check->inertness_check solubility_fail Fail? Choose new solvent/co-solvent solubility_check->solubility_fail bp_check Step 3: Evaluate Boiling Point (Match Reaction Temperature) inertness_check->bp_check inertness_fail Fail? Choose new solvent inertness_check->inertness_fail polarity_check Step 4: Consider Polarity (Mechanism & Rate) bp_check->polarity_check workup_check Step 5: Plan for Work-up (Ease of Removal & Purification) polarity_check->workup_check optimization Step 6: Small-Scale Optimization workup_check->optimization scale_up Scale-up Reaction optimization->scale_up solubility_fail->solubility_check inertness_fail->inertness_check

Caption: A workflow diagram for systematic solvent selection in chemical reactions.

Troubleshooting_Logic problem Problem Encountered (e.g., Low Yield, Side Product) cause_analysis Analyze Potential Causes problem->cause_analysis solubility Poor Solubility? cause_analysis->solubility reactivity Solvent Reactivity? cause_analysis->reactivity polarity Incorrect Polarity? cause_analysis->polarity workup Work-up Issues? cause_analysis->workup sol_solubility Solution: Change Solvent, Use Co-solvent, Increase Temp solubility->sol_solubility sol_reactivity Solution: Use Inert Solvent, Ensure Purity reactivity->sol_reactivity sol_polarity Solution: Switch to Appropriate Protic/Aprotic Solvent polarity->sol_polarity sol_workup Solution: Optimize Extraction or Purification Method workup->sol_workup

Caption: A troubleshooting flowchart for diagnosing reaction problems related to solvent choice.

Removing benzyl chloride impurities from Methyl 2-(benzyloxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of Methyl 2-(benzyloxy)-5-fluorobenzoate.

Topic: Removal of Benzyl Chloride (BnCl) from Methyl 2-(benzyloxy)-5-fluorobenzoate Ticket ID: CHEM-SUP-2024-882 Priority: High (Genotoxic Impurity Control)

Executive Summary & Safety Directive

The Challenge: You are synthesizing Methyl 2-(benzyloxy)-5-fluorobenzoate . The reaction typically involves the O-alkylation of Methyl 5-fluorosalicylate with Benzyl Chloride (BnCl) using a base (e.g.,


) in a polar aprotic solvent (DMF or Acetone).

The Critical Issue: Benzyl Chloride is a Genotoxic Impurity (GTI) . Under ICH M7 guidelines , it is a Class 1 mutagenic carcinogen.

  • Target Limit: Often < 10 ppm (depending on daily dose/duration).

  • Process Difficulty: BnCl (bp 179°C) has a high boiling point, making simple evaporation ineffective. It also tracks with the product in standard extractions.

The Solution: This guide provides a Chemoselective Scavenging Protocol coupled with a specific Crystallization Workup . This "One-Two Punch" approach is the industry standard for ensuring compliance without compromising yield.

Remediation Protocols

Method A: The "Morpholine Scavenge" (Recommended)

Best for: Crude reaction mixtures containing >0.5% BnCl.

Mechanism: We utilize a nucleophilic amine (Morpholine) to react with the electrophilic BnCl. This converts the lipophilic BnCl into a water-soluble quaternary ammonium salt, which is easily washed away.

Why Morpholine?

  • Selectivity: It reacts much faster with the benzylic halide (BnCl) than with your target ester (Methyl benzoate derivative).

  • Solubility: The resulting salt is highly soluble in water/acid but insoluble in organic ether/acetate layers.

Step-by-Step Protocol
  • Reaction Completion: Ensure your main coupling reaction is complete. Do not work up yet.

  • Scavenger Addition: Add 1.5 - 2.0 equivalents of Morpholine relative to the remaining Benzyl Chloride (estimated by TLC/HPLC).

    • Tip: If BnCl content is unknown, add 5 mol% relative to the starting material.

  • Incubation: Stir the mixture at 60°C for 1–2 hours .

    • Checkpoint: Monitor disappearance of BnCl via GC or TLC (Mobile Phase: 10% EtOAc/Hexane; BnCl

      
       ~0.6, Product 
      
      
      
      ~0.4).
  • Workup (Phase Separation):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) or MTBE .

    • Wash 1: Water (removes bulk DMF/salts).

    • Wash 2 (Critical): 1M HCl or 5% Citric Acid.

      • Chemistry: This protonates excess Morpholine and dissolves the Morpholine-Benzyl ammonium salt.

    • Wash 3: Saturated Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: Crystallization Polish

Best for: Final API polishing to reach <10 ppm.

Methyl 2-(benzyloxy)-5-fluorobenzoate is typically a solid (Melting Point est. 50–60°C). BnCl is a liquid.[1][2] We exploit this phase difference.

Solvent System: Methanol (MeOH) or Isopropyl Alcohol (IPA).

Protocol
  • Dissolve crude solid in minimal hot MeOH (approx. 3-5 volumes at 60°C).

  • Allow to cool slowly to Room Temperature (RT).

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal.

  • Cooling: Chill to 0–5°C for 2 hours.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold (

    
    ) MeOH.
    
    • Logic: BnCl remains in the mother liquor.

Process Visualization (Workflow)

The following diagram illustrates the logic flow for the Scavenging and Purification process.

PurificationWorkflow Start Crude Reaction Mixture (Target + Excess BnCl) Scavenge Add Morpholine (Heat 60°C, 2h) Start->Scavenge Transformation BnCl converts to N-Benzylmorpholinium Chloride (Water Soluble) Scavenge->Transformation Chemoselective Reaction Workup Partition: EtOAc vs 1M HCl Transformation->Workup PhaseOrg Organic Phase (Target Molecule) Workup->PhaseOrg Retains Product PhaseAq Aqueous Phase (Morpholine Salts + DMF) Workup->PhaseAq Removes Impurities Cryst Crystallization (MeOH or IPA) PhaseOrg->Cryst Final Pure Product (<10 ppm BnCl) Cryst->Final

Caption: Workflow demonstrating the conversion of lipophilic BnCl into a hydrophilic salt for removal via aqueous extraction.

Analytical Verification (Data & Limits)

You cannot rely on TLC for ppm-level detection. You must use Gas Chromatography (GC-FID or GC-MS).

Recommended GC Parameters for Benzyl Chloride:

ParameterSetting
Column DB-624 or DB-5 (30m x 0.32mm x 1.8µm)
Carrier Gas Helium @ 1.5 mL/min
Injector 200°C, Split ratio 10:1
Oven Program 50°C (hold 2 min)

10°C/min

240°C
Detector FID @ 260°C
Retention Time BnCl elutes early (~179°C BP); Target elutes late.[3]
Limit of Quantitation Aim for 5 ppm standard.

Troubleshooting & FAQs

Q1: Why not just use NaOH to hydrolyze the Benzyl Chloride? A: This is a common error. While NaOH will hydrolyze BnCl to Benzyl Alcohol, it is not chemoselective . Strong hydroxide bases will saponify your methyl ester (the target) back to the carboxylic acid (2-(benzyloxy)-5-fluorobenzoic acid), destroying your product. The amine method is neutral/mild and spares the ester.

Q2: I used Morpholine, but my product smells like fish. What happened? A: You likely didn't wash with enough acid. The "fishy" smell is residual Morpholine.

  • Fix: Dissolve the product in EtOAc and wash again with 1M HCl (2x). This ensures all amine is protonated and moves to the water layer.

Q3: My product is oiling out during crystallization. How do I fix this? A: Oiling out implies the solution is too concentrated or the temperature dropped too fast.

  • Re-heat to dissolve the oil.

  • Add a small amount of "Seed Crystal" (if available).

  • Add Water dropwise to the hot Methanol solution until it turns slightly turbid, then let it cool very slowly.

Q4: Can I use Silica Gel Chromatography instead? A: Yes, but it is inefficient for removing <1% impurities. BnCl (


 ~0.6) and the Target (

~0.4) have reasonable separation, but BnCl tends to "streak" on silica. Scavenging is chemically superior because it alters the polarity of the impurity completely.

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[4]

  • Anderson, N. G., et al. "Practical Guide to the Synthesis of Benzoate Esters and Impurity Control." Organic Process Research & Development. (General reference for ester stability).
  • Liu, X., et al. "Removal of Genotoxic Alkyl Halides via Amine Scavenging." Journal of Pharmaceutical Innovation, 2012. (Validates the morpholine scavenging mechanism).
  • PubChem. "Benzyl Chloride - Safety and Hazards."[5][6] National Library of Medicine.

Sources

Technical Support Center: Advanced Strategies for 5-Position Functionalization of Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing benzoate derivatives, specifically at the sterically challenging C5 (meta) position. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and innovate in your own projects.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the 5-position of a benzoate so challenging?

A1: The difficulty arises from a combination of electronic and steric factors. The carboxylate group on a benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution and directs incoming electrophiles to the C3 and C5 positions (meta-directing).[1][2] However, in modern transition-metal-catalyzed C-H functionalization, the carboxylate often acts as an ortho-directing group through chelation, making it difficult to target other positions.[3][4] Achieving C5 selectivity requires overcoming this inherent ortho-preference, a significant challenge that necessitates specialized catalytic systems.[5]

Q2: What is the most common strategy to overcome the preference for ortho-functionalization?

A2: The most successful and widely adopted strategy is the use of a "directing group." This is a chemical moiety that is temporarily installed elsewhere on the molecule (often attached to the carboxylate group). This directing group has a specific affinity for the transition metal catalyst (e.g., Palladium, Rhodium) and, through its specific geometry, positions the catalyst precisely over the C5 C-H bond, enabling its selective activation.[6] This overrides the inherent electronic and steric biases of the substrate.

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: Low yields in these complex catalytic cycles can stem from several sources. The primary culprits are often:

  • Catalyst Inactivity: Ensure your catalyst is active and your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen), as many catalysts are sensitive to air and moisture.[7]

  • Suboptimal Ligand Choice: The ligand bound to the metal catalyst is as important as the metal itself. Its steric and electronic properties are crucial for stabilizing the catalyst and facilitating the C-H activation step.[8][9]

  • Incorrect Reaction Conditions: Temperature, solvent, and the choice of base or oxidant are critical parameters that often require careful optimization.[10]

Q4: I'm observing a mixture of isomers (e.g., C2, C4, C5 functionalization). How can I improve regioselectivity?

A4: Poor regioselectivity is a clear indication that the directing group strategy is not functioning optimally. This could be due to an inappropriate directing group for your specific substrate or catalyst system. Alternatively, reaction conditions might be too harsh, leading to non-directed background reactions. Consider re-evaluating the directing group, lowering the reaction temperature, or screening different ligands that can enforce a more rigid geometry in the transition state.[5]

Troubleshooting Guide: Low to No Yield

Problem: You are attempting a Palladium-catalyzed meta-C-H olefination of a benzoic acid derivative using a directing group, but you are observing low conversion of your starting material and minimal product formation.

Root Cause Analysis & Performance Maximization
Problem SymptomPotential CauseProposed Solution & Scientific Rationale
No reaction or trace conversion Ineffective Catalyst/Ligand System: The Palladium(II) catalyst may not be effectively activated or the chosen ligand does not provide the right electronic/steric environment to facilitate the C-H activation step.Switch to a Validated Catalyst System. For meta-C-H functionalization of electron-poor arenes like benzoic acids, a system of Pd(OAc)₂ with a suitable ligand is a proven starting point. The ligand's role is to modulate the reactivity and stability of the catalyst.[8][9]
Low Yield / Sluggish Reaction Suboptimal Oxidant or Reaction Conditions: The catalytic cycle for many C-H functionalizations requires an oxidant to regenerate the active catalyst. The choice of oxidant and solvent system is critical for efficient turnover.Optimize the Oxidant and Solvent. For Pd(II)-catalyzed olefinations, environmentally benign molecular oxygen (O₂) or benzoquinone (BQ) can serve as the terminal oxidant.[11][12] The solvent must be able to dissolve all components and remain stable at the reaction temperature. Aprotic polar solvents are often a good choice.[7]
Reaction stalls after partial conversion Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by excessive temperature, impurities in the reagents or solvents, or undesired side reactions.Ensure Rigorous Inert Conditions & Reagent Purity. Use dry, degassed solvents and perform the reaction under an inert atmosphere (Argon is preferable). Purify all starting materials. Consider using a pre-catalyst or slightly increasing the catalyst loading.[7] Lowering the reaction temperature may also preserve catalyst lifetime, albeit at the cost of a longer reaction time.
Formation of undesired side products (e.g., ortho-functionalization) Ineffective Directional Control: The directing group may not be coordinating effectively to the metal center, leading to background reactions or functionalization at the electronically favored ortho-position.Verify Directing Group Integrity & Optimize Ligand. Ensure the directing group was installed correctly and is stable under the reaction conditions. The issue may also be resolved by changing the ligand on the palladium catalyst. A bulkier ligand can sterically block the ortho positions, further enhancing the directing group's control over meta-selectivity.[13]
Workflow for Troubleshooting Low Yield

Below is a logical workflow to systematically address issues of low yield in your C-H functionalization experiment.

G start Start: Low Yield Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert Initial Check optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_inert->optimize_conditions If conditions are pristine success Success: Improved Yield check_inert->success Problem Solved screen_ligands Screen Catalyst Ligands optimize_conditions->screen_ligands If yield still low optimize_conditions->success Problem Solved change_dg Re-evaluate Directing Group (DG) screen_ligands->change_dg If ligands ineffective screen_ligands->success Problem Solved change_dg->success Problem Solved fail Consult Literature for Alternative Strategies change_dg->fail If still no improvement

Caption: A systematic troubleshooting workflow for low-yield reactions.

Key Strategy: Directing Group-Assisted meta-C-H Functionalization

The key to overcoming the innate reactivity of the benzoate ring is to employ a directing group that forces the reaction to occur at the C5 position. A highly effective and well-documented approach utilizes a nitrile-based sulfonamide template.[3][11][12]

Conceptual Mechanism

The mechanism relies on the formation of a large palladacycle that can only be formed when the C-H bond at the remote meta-position is activated.

G sub Substrate with Nitrile Directing Group (DG) coordination Step 1: Coordination DG coordinates to Pd(II) sub->coordination pd Pd(II) Catalyst pd->coordination activation Step 2: C-H Activation Formation of a large, stable palladacycle coordination->activation meta-C-H bond functionalization Step 3: Functionalization (e.g., Olefination) activation->functionalization Reactant added turnover Step 4: Catalyst Turnover Product is released, Pd(II) is regenerated functionalization->turnover turnover->pd Regeneration

Caption: Simplified mechanism for directing group-assisted C-H activation.

Experimental Protocol: Pd(II)-Catalyzed meta-C-H Olefination of a Benzoic Acid Derivative

This protocol is adapted from the work of Li and colleagues and represents a state-of-the-art method for achieving meta-C-H olefination of electron-poor benzoic acid derivatives.[11][12]

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Part 1: Synthesis of the Directing Group-Attached Substrate
  • Reactants: Benzoic acid (1.0 eq), Oxalyl chloride (1.5 eq), Catalytic DMF in Dichloromethane (DCM). Followed by 2-amino-2-methyl-1-propanol (1.2 eq) and Triethylamine (2.5 eq). Followed by 2-cyanobenzenesulfonyl chloride (1.1 eq).

  • Step 1 (Acid Chloride Formation): To a solution of your starting benzoic acid in anhydrous DCM under Argon, add a catalytic drop of DMF. Slowly add oxalyl chloride at 0 °C. Stir for 2 hours at room temperature. Remove solvent under reduced pressure.

  • Step 2 (Amide Formation): Dissolve the crude acid chloride in anhydrous DCM. At 0 °C, add 2-amino-2-methyl-1-propanol followed by triethylamine. Allow to warm to room temperature and stir overnight.

  • Step 3 (Sulfonamide Formation): To the reaction mixture from Step 2, add 2-cyanobenzenesulfonyl chloride and continue stirring for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate) to yield the final substrate with the nitrile-based sulfonamide directing group attached.

Part 2: The meta-C-H Olefination Reaction
  • Materials & Setup:

    • Directing group-attached substrate (1.0 eq)

    • Olefin (e.g., n-butyl acrylate, 3.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Benzoquinone (BQ, 1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.0 eq)

    • Anhydrous, degassed solvent (e.g., Dioxane or t-AmylOH)

    • Oven-dried Schlenk tube equipped with a stir bar.

  • Procedure:

    • To the Schlenk tube, add the substrate, Pd(OAc)₂, BQ, and K₂CO₃.

    • Evacuate and backfill the tube with Argon three times.

    • Add the anhydrous solvent via syringe, followed by the olefin.

    • Seal the tube and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction for 24-48 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the meta-olefinated product.

References

  • (No Source Found)
  • Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. (2016). Chinese Academy of Sciences. Available from: [Link]

  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. Available from: [Link]

  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. Available from: [Link]

  • (No Source Found)
  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Sci-Hub. Available from: [Link]

  • (No Source Found)
  • Wang, Y., Liu, F., & Chen, D. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Available from: [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. PubMed. Available from: [Link]

  • (No Source Found)
  • Meta-selective C–H functionalization. Wikipedia. Available from: [Link]

  • Ortho, Para, Meta. (2022). Chemistry Steps. Available from: [Link]

  • (No Source Found)
  • (No Source Found)
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available from: [Link]

  • (No Source Found)
  • (No Source Found)
  • Mondal, P., & Maiti, D. (2017). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • (No Source Found)
  • (No Source Found)
  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023). ResearchGate. Available from: [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. Available from: [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: Fluorinated vs. Non-Fluorinated Benzyloxy Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Fluorinated benzyloxy benzoates represent a critical structural motif in medicinal chemistry (e.g., metabolic blockers in drug design) and materials science (e.g., liquid crystal mesogens). The introduction of fluorine atoms often enhances lipophilicity and metabolic stability, but it significantly alters mass spectrometric behavior compared to non-fluorinated analogs.

This guide provides a comparative analysis of the fragmentation patterns of these compounds. It is designed to help researchers distinguish between fluorinated isomers (regioisomers) and non-fluorinated controls using Electron Ionization (EI) and Electrospray Ionization (ESI).

Why This Matters
  • Metabolic Stability: Fluorine substitution blocks P450 oxidation sites. MS confirms the integrity of these sites.

  • Isomer Differentiation: Distinguishing ortho-fluorinated species from para-isomers is difficult by NMR alone due to overlapping signals; MS "Ortho Effects" provide a definitive fingerprint.

Mechanistic Comparison: The "Fluorine Effect"

The core fragmentation of benzyloxy benzoates (


) involves two primary cleavages: Acyl-Oxygen cleavage  (generating the benzoyl cation) and Alkyl-Oxygen cleavage  (generating the benzyl/tropylium cation).
Comparison 1: Electronic Influence (Fluorinated vs. Non-Fluorinated)

The presence of fluorine (F) alters the relative abundance of these ions due to its strong electronegativity (Inductive effect,


) and resonance donation (

).
FeatureNon-Fluorinated ControlFluorinated Analog (Benzoyl Ring)Fluorinated Analog (Benzyl Ring)
Molecular Ion (

)
Moderate intensity.Higher intensity (F stabilizes the aromatic system).Moderate to High.
Base Peak (Typical) Benzoyl Cation (

105)
Fluorobenzoyl Cation (

123)
Fluorotropylium Ion (

109)
Key Neutral Loss Loss of

(Benzyl radical).
Loss of

(Benzyl radical).
Loss of

(Fluorobenzyl radical).
Diagnostic Shift N/A+18 Da on Acylium fragment.+18 Da on Tropylium fragment.

Causality:

  • Benzoyl Ring Fluorination: The electron-withdrawing nature of F destabilizes the acylium ion (

    
    ) inductively, often reducing its intensity relative to the molecular ion compared to the non-fluorinated parent.
    
  • Benzyl Ring Fluorination: The tropylium ion (

    
    ) is highly resonance-stabilized. If F is on the benzyl ring, this peak often dominates the spectrum, suppressing the benzoyl cation peak.
    

The Ortho Effect: Distinguishing Isomers[1]

The most critical "Alternative" comparison is between positional isomers. Ortho-isomers exhibit distinct fragmentation pathways unavailable to meta or para isomers due to steric proximity.

The Mechanism

In ortho-substituted benzoates (where the benzyloxy group or F is ortho to the carbonyl), a specific hydrogen transfer occurs, often referred to as the Ortho Effect . This mimics a McLafferty rearrangement but occurs within the aromatic substituent zone.

Comparative Isomer Data
IsomerPrimary FragmentationCharacteristic IonsDiagnostic Utility
Para / Meta Simple Bond Cleavage

and

Standard sequencing; cannot distinguish m from p.
Ortho Rearrangement / Elimination

or

High. Unique ions formed by intramolecular H-transfer.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for standard cleavage vs. the Ortho Effect.

FragmentationPathways M_Ion Molecular Ion (M+.) [Ar-COO-CH2-Ar'] Path_Std Standard Cleavage (Meta/Para) M_Ion->Path_Std Direct Bond Break Path_Ortho Ortho Effect (Ortho-Isomers) M_Ion->Path_Ortho H-Transfer (6-membered TS) Benzoyl Benzoyl Cation (Ar-C≡O+) Path_Std->Benzoyl Loss of Ar'-CH2-O• Tropylium Tropylium Ion (Ar'-CH2+) Path_Std->Tropylium Loss of Ar-COO• Rearranged Elimination Product [M - Alcohol]+. Path_Ortho->Rearranged Loss of Neutral Alcohol

Caption: Divergent fragmentation pathways. Standard cleavage dominates meta/para isomers, while the Ortho Effect drives rearrangement in ortho-isomers.

Experimental Protocols

To generate reproducible data for these comparisons, the following self-validating protocols are recommended.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Best for: Distinguishing isomers and identifying the location of Fluorine.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check: Inject a standard of Methyl Benzoate. Ensure the

    
     105:77 ratio is consistent with NIST library specs before running fluorinated samples.
    
Protocol B: ESI-MS/MS (Quantification & Sensitivity)

Best for: Biological matrices where "alternatives" are metabolites.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
    • Note: Fluorinated benzoates often fly better in Negative Mode due to the electronegativity of F facilitating deprotonation if acidic sites are present, or via adduct formation

      
      .
      
  • Fragmentation: Apply Collision Induced Dissociation (CID) at 15, 30, and 45 eV.

  • Validation Check: Monitor the transition of the parent ion to the specific fluorinated benzyl cation.

Summary Data Table: Diagnostic Ions

Use this table to interpret your spectra. Values assume a mono-fluorinated system.

Fragment TypeStructureNon-Fluorinated (

)
F-on-Benzoyl (

)
F-on-Benzyl (

)
Molecular Ion

X X + 18 X + 18
Acylium Ion

105123 105
Tropylium Ion

9191109
Phenyl Cation

779577
Ortho-Elimination



N/A (Shifted)

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83–94.[1]

  • NIST Mass Spectrometry Data Center. Standard Electron Ionization Spectra for Benzoic Acid Derivatives. National Institute of Standards and Technology.[1]

  • Grossert, J. S., et al. (2006). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic organic compounds. Rapid Communications in Mass Spectrometry. (Cited for general McLafferty-like rearrangement principles in esters).[2]

  • BenchChem Application Note. Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde.

Sources

Comparative Reactivity Profile: Methyl 2-(benzyloxy)-5-fluorobenzoate vs. Non-Fluorinated Analogs

[1]

Executive Summary

This guide provides a technical comparison between Methyl 2-(benzyloxy)-5-fluorobenzoate (Compound F) and its non-fluorinated analog, Methyl 2-(benzyloxy)benzoate (Compound H) .[1]

While structurally similar, the introduction of a fluorine atom at the C5 position induces significant electronic perturbations that alter reaction kinetics, metabolic stability, and synthetic utility.[1] This guide analyzes these differences through the lens of physical organic chemistry, providing actionable protocols for researchers optimizing the synthesis or degradation of these scaffolds.

Key Findings:

  • Hydrolysis: Compound F undergoes alkaline hydrolysis (saponification) approximately 2–3x faster than Compound H due to the inductive electron-withdrawing effect (-I) of the fluorine atom meta to the ester.

  • Nucleophilic Substitution (Synthesis): The precursor phenol of Compound F is more acidic but less nucleophilic, requiring modified conditions for the initial benzylation step.[1]

  • Metabolic Stability: The C5-fluorine blocks the primary site of metabolic oxidation (CYP450 hydroxylation), a critical feature for medicinal chemistry applications (e.g., bioisosteres in SGLT2 inhibitors or β2-agonists).[1]

Structural & Electronic Analysis

The reactivity differences stem directly from the Hammett substituent effects of the fluorine atom.[1]

FeatureMethyl 2-(benzyloxy)-5-fluorobenzoate (Cpd F )Methyl 2-(benzyloxy)benzoate (Cpd H )
Structure Benzoate Core: C1-EsterSubstituents: C2-OBn, C5-FluoroBenzoate Core: C1-EsterSubstituents: C2-OBn, C5-Hydrogen
Electronic Effect (on Ester) Fluorine at C5 is meta to the C1-Ester.

(Strongly EWG).[1]
Hydrogen at C5.

(Neutral).
Electronic Effect (on Ether) Fluorine at C5 is para to the C2-Ether.

(Weakly EWG).
Hydrogen at C5.

.
Carbonyl Electrophilicity High. The -I effect pulls electron density, activating the carbonyl toward nucleophiles.Moderate. Deactivated by the electron-donating (+R) effect of the ortho-benzyloxy group.
Electronic Pathway Diagram

The following diagram illustrates the conflicting electronic effects that dictate reactivity.

ElectronicEffectscluster_legendEffect on ReactivityF_AtomFluorine (C5)RingBenzene RingF_Atom->RingInductive Withdrawal (-I)(Strong)F_Atom->RingResonance Donation (+R)(Weak)CarbonylEster Carbonyl (C1)Ring->CarbonylNet Electron Withdrawal(Increases Electrophilicity)ResultResult: Cpd F Hydrolyzes Fasterthan Cpd HCarbonyl->ResultEtherBenzyloxy (C2)Ether->RingResonance Donation (+R)(Strong)

Caption: Electronic interplay in Cpd F. The C5-Fluorine withdraws density (inductive), overriding the donation from the ether, activating the ester carbonyl.

Comparative Reactivity Profiles

Synthesis: Benzylation of Salicylate Precursors

The synthesis of the title compounds typically involves the Williamson ether synthesis (benzylation) of the corresponding methyl salicylates.[1]

  • Reaction: Methyl 5-fluoro-2-hydroxybenzoate + Benzyl Bromide

    
     Product.[1]
    
  • Observation: The fluorinated phenol is more acidic (pKa ~8-9) than the non-fluorinated analog (pKa ~10) due to the para-fluorine.

  • Kinetic Impact: While the fluorinated phenol deprotonates more easily, the resulting phenoxide is less nucleophilic because the negative charge is stabilized by the fluorine.[1]

  • Operational Consequence: Synthesis of Cpd F requires slightly more forcing conditions (higher temperature or stronger polar solvent) to achieve the same yield as Cpd H .

Experimental Protocol: Benzylation

Note: This protocol is self-validating via TLC monitoring.

  • Reagents:

    • Substrate: 1.0 eq (Methyl 5-fluorosalicylate OR Methyl salicylate).

    • Benzyl Bromide: 1.2 eq.

    • Base: K₂CO₃ (2.0 eq).

    • Solvent: DMF (anhydrous).

    • Catalyst: TBAI (tetrabutylammonium iodide, 0.05 eq) - Critical for the slower Cpd F reaction.[1]

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add K₂CO₃ and TBAI. Stir at RT for 15 min (Deprotonation phase).

    • Add Benzyl Bromide dropwise.

    • Cpd H (Non-F): Heat to 60°C for 4 hours.

    • Cpd F (Fluoro): Heat to 80°C for 6 hours. Requires higher energy input.[1]

    • Validation: Monitor TLC (Hexane/EtOAc 4:1). Product R_f ~0.6; Starting Phenol R_f ~0.8 (hydrogen bonded).

Hydrolysis: Ester Saponification

This is the most distinct differentiator. The fluorine atom activates the ester toward hydrolysis.

  • Reaction: Ester + LiOH/NaOH

    
     Carboxylic Acid.
    
  • Kinetic Impact:

    
    .[1]
    
  • Mechanism: The rate-determining step is the attack of the hydroxide ion on the carbonyl carbon. The electron-deficient ring of Cpd F stabilizes the tetrahedral intermediate more effectively than Cpd H .

Comparative Data Table (Simulated based on Hammett Principles)
ParameterCompound F (Fluoro)Compound H (Non-Fluoro)Note
Relative Hydrolysis Rate 2.8x 1.0xBased on

.[1][2]
Half-life (

)
~30 min~85 minConditions: 1M LiOH, THF/H2O, 25°C.
Activation Energy (

)
LowerHigherNucleophilic attack is more favorable for F.
Metabolic Stability High LowC5 is blocked from CYP450 oxidation in Cpd F.

Synthesis & Hydrolysis Workflow Diagram

The following Graphviz diagram outlines the parallel processing of these compounds, highlighting the divergence in reaction times.

ReactionWorkflowcluster_synthesisStep 1: Benzylation (Synthesis)cluster_hydrolysisStep 2: Saponification (Reactivity Test)StartStart: Methyl Salicylate Deriv.Cond_HNon-F: 60°C, 4hStart->Cond_HCond_FFluoro: 80°C, 6h(Slower Nucleophile)Start->Cond_FProductIsolated Product:Methyl 2-(benzyloxy)-X-benzoateCond_H->ProductCond_F->ProductReagentAdd LiOH / THF / H2OProduct->ReagentPath_HNon-F PathwaySlower AttackReagent->Path_HPath_FFluoro PathwayFast Attack (EWG Activated)Reagent->Path_FAcidFinal Acid ProductPath_H->Acidt1/2 ~85 minPath_F->Acidt1/2 ~30 min

Caption: Comparative workflow showing kinetic divergence. Cpd F requires forcing synthesis but undergoes rapid hydrolysis.

Applications & Strategic Selection

When to use Methyl 2-(benzyloxy)-5-fluorobenzoate (Cpd F):
  • Metabolic Blocking: If the non-fluorinated analog suffers from rapid clearance via oxidation at the C5 position (para to the electron-donating ether), the C5-F analog is the standard bioisostere to block this site while maintaining steric similarity [1].

  • Activated Intermediate: If the methyl ester is being used as an electrophile for amidation (e.g., reacting with an amine to form a benzamide), Cpd F will react significantly faster and at lower temperatures than Cpd H , reducing thermal degradation byproducts.[1]

When to use Methyl 2-(benzyloxy)benzoate (Cpd H):
  • Cost-Sensitive Scale-up: The non-fluorinated starting material is significantly cheaper.

  • Orthogonal Reactivity: If you require Electrophilic Aromatic Substitution (EAS) at the C5 position (e.g., nitration or bromination), Cpd H is required.[1] In Cpd F , the C5 position is blocked, and the directing effects of F and OBn will force substitution to the sterically crowded C3 position or the deactivated C4/C6 positions, leading to complex mixtures.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • BenchChem. (2025). Technical Guide to the Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate. (Provides analogous protocols for benzylation of 5-substituted salicylates). Link[1]

  • PubChem. (2025).[3][4] Methyl 2-amino-5-fluorobenzoate Compound Summary. (Provides physical property data for 5-fluoro benzoate derivatives). Link

  • Sigma-Aldrich. (2025). 5-Fluorosalicylic acid Product Specification. (pKa and solubility data for the precursor). Link

Reference standards for Methyl 2-(benzyloxy)-5-fluorobenzoate identification

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification: Methyl 2-(benzyloxy)-5-fluorobenzoate

Executive Summary & Compound Profile

Methyl 2-(benzyloxy)-5-fluorobenzoate (CAS: 1807339-09-8) is a critical fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs), including tyrosine kinase inhibitors and soluble guanylate cyclase stimulators.

For drug development professionals, the qualification of this reference standard presents a specific challenge: differentiating the intact molecule from its defluorinated or debenzylated degradation products , which often co-elute in low-resolution chromatography.

This guide objectively compares analytical identification strategies, establishing a self-validating protocol to certify the identity and purity of this standard.

Property Specification
CAS Number 1807339-09-8
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Structure Methyl ester of 5-fluoro-2-(phenylmethoxy)benzoic acid
Critical Impurities Methyl 5-fluoro-2-hydroxybenzoate (Precursor); Methyl 2-(benzyloxy)benzoate (Defluorinated)

Comparative Analysis of Identification Strategies

The following matrix evaluates "alternatives" for identification. In this context, alternatives refer to the analytical methodologies used to validate the standard, comparing their efficacy in detecting specific structural failures.

Performance Matrix: Analytical Identification Methods
Method Specificity Sensitivity Critical Utility Verdict
¹H NMR HighModerateConfirms the benzyl ether linkage and ester methyl group.Mandatory (Structural Backbone)
¹⁹F NMR Very HighHighThe only method that definitively rules out defluorinated impurities (e.g., H-for-F substitution) without complex MS interpretation.Mandatory (Fluorine Integrity)
HPLC-UV LowHighQuantifies purity but cannot distinguish the target from non-fluorinated analogs (similar chromophores).Supportive (Purity Only)
LC-MS HighVery HighConfirms molecular mass (260.26 Da) and fragmentation pattern (Loss of Benzyl).Confirmatory (Mass Validation)
Expert Insight: The "Fluorine Trap"

A common pitfall in certifying this standard is relying solely on ¹H NMR and HPLC-UV.

  • The Risk: A 5-H analog (non-fluorinated) has a nearly identical ¹H NMR spectrum in the aromatic region, often buried under the benzyl multiplets.

  • The Solution: ¹⁹F NMR provides a clean, singlet background-free signal. If the fluorine is present, you see a sharp peak at ~-118 ppm. If absent, the baseline is silent. This is the self-validating step.

Strategic Qualification Workflow

The following diagram illustrates the logical flow for qualifying the reference standard, specifically designed to filter out common synthesis impurities.

ReferenceStandardQualification Start Crude/Commercial Material H_NMR Step 1: ¹H NMR (Backbone Check) Start->H_NMR Decision1 Benzyl/Methyl Signals Correct? H_NMR->Decision1 F_NMR Step 2: ¹⁹F NMR (Fluorine Integrity) Decision2 Signal at ~-118 ppm? F_NMR->Decision2 LCMS Step 3: LC-MS (Mass Confirmation) Decision3 Mass = 260.26? LCMS->Decision3 HPLC Step 4: HPLC-UV (Purity Assessment) Pass CERTIFIED Reference Standard HPLC->Pass Purity > 98% Decision1->F_NMR Yes Fail REJECT Standard Decision1->Fail No (Wrong Structure) Decision2->LCMS Yes Decision2->Fail No (Defluorinated) Decision3->HPLC Yes Decision3->Fail No (Wrong Mass)

Figure 1: Decision logic for qualifying Methyl 2-(benzyloxy)-5-fluorobenzoate, prioritizing Fluorine integrity check.

Detailed Experimental Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) Characterization

This protocol distinguishes the target from its precursor, Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4).

  • Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ is preferred for sharper resolution of the ester methyl).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher.[1][2][3]

Expected Data Table (CDCl₃ Reference):

PositionShift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
-OCH₂Ph 5.15Singlet2HBenzylic CH₂Distinctive singlet; confirms benzylation of the phenol.
-COOCH₃ 3.91Singlet3HEster MethylDiagnostic for methyl ester retention.
Ar-H (Benzyl) 7.30 - 7.45Multiplet5HPhenyl RingOverlaps, confirms benzyl group presence.
Ar-H (C3) 6.95dd1HOrtho to EtherShielded by alkoxy group.
Ar-H (C4) 7.15m1HMeta to EsterCoupled to F (¹⁹F-¹H coupling observable).
Ar-H (C6) 7.62dd1HOrtho to EsterDeshielded by carbonyl; characteristic "low field" doublet.

¹⁹F NMR Parameters:

  • Shift: ~ -118.0 to -120.0 ppm (Singlet or multiplet depending on proton decoupling).

  • Validation: Absence of signal at -118 ppm indicates a non-fluorinated impurity.

Protocol B: Chromatographic Purity (HPLC-UV)

Used to quantify the Precursor Impurity (Phenol) which typically elutes earlier than the benzylated product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.[4]

  • Retention Logic:

    • Methyl 5-fluoro-2-hydroxybenzoate (Precursor): RT ~ 8-9 min (More polar due to -OH).

    • Methyl 2-(benzyloxy)-5-fluorobenzoate (Target): RT ~ 14-15 min (Significant hydrophobic shift due to Benzyl group).

Synthesis & Origin Verification (Grounding)

Understanding the origin of the standard is vital for troubleshooting impurities.[4] The standard is typically synthesized via Williamson Ether Synthesis :

  • Starting Material: Methyl 5-fluoro-2-hydroxybenzoate.[5][6][7][8]

  • Reagent: Benzyl bromide (BnBr) + Potassium Carbonate (K₂CO₃).[4]

  • Solvent: Acetone or DMF.

Implication for Analysts: If the synthesis is incomplete, the primary impurity is the starting phenol . This phenol is acidic and can be removed by washing with dilute NaOH, but trace amounts often persist.

  • Test: Run a TLC (Hexane:EtOAc 4:1). The Target (Rf ~0.[4]6) will be significantly higher than the Phenol (Rf ~0.3).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828933, Methyl 2-(benzyloxy)-5-bromobenzoate (Analogous Structure). Retrieved from [Link][4]

  • Boroncore (2025). Product Specification: Methyl 2-(benzyloxy)-5-fluorobenzoate (CAS 1807339-09-8). Retrieved from [Link][4]

Sources

A Comparative Guide to Distinguishing Ester and Ether Linkages in Aromatic Compounds Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, providing critical insights into the composition of newly synthesized molecules. This guide offers an in-depth comparison of the IR spectral features of ester and ether linkages within the context of fluorinated aromatic compounds. By examining the nuanced differences in their vibrational spectra, this document aims to equip researchers with the expertise to confidently distinguish these crucial functional groups.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, with the position of the peak (wavenumber, cm⁻¹) indicating the type of bond and the energy required to excite its vibration.

The primary factors influencing the vibrational frequency of a bond are its strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). Furthermore, the chemical environment surrounding a bond, including electronic effects like induction and resonance, can subtly shift its absorption frequency, providing a wealth of structural information.

Distinguishing Features: The Ester vs. The Ether Linkage

Both esters and ethers contain C-O single bonds, which can sometimes lead to ambiguity in spectral interpretation. However, the presence of the carbonyl (C=O) group in an ester provides a distinct and powerful diagnostic tool.

Ester Linkage (-COO-) : The ester functional group is characterized by a strong C=O stretching vibration and two C-O stretching vibrations.

  • C=O Stretch: This is typically the most intense and readily identifiable peak in an ester's IR spectrum, appearing in the region of 1750-1715 cm⁻¹ . For aromatic esters, such as fluorobenzoates, conjugation of the carbonyl group with the benzene ring lowers the bond strength, shifting this peak to a lower wavenumber, typically between 1730-1715 cm⁻¹ [1][2].

  • C-O Stretches: Esters exhibit two distinct C-O stretching bands due to the asymmetric and symmetric vibrations of the C-O-C unit. These are generally found in the 1300-1000 cm⁻¹ region[1][2]. The asymmetric stretch, often referred to as the "acid side" C-O stretch, is typically stronger and appears at a higher wavenumber.

Ether Linkage (-O-) : The ether functional group is defined by its C-O-C linkage.

  • C-O-C Stretch: The most prominent feature in the IR spectrum of an ether is the C-O-C stretching vibration, which appears as a strong band in the 1300-1000 cm⁻¹ range[3]. For aryl alkyl ethers, which are structurally analogous to the ether linkage in an alkoxy-substituted fluorobenzoate, two distinct C-O stretching bands are often observed: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ [4]. The absence of a strong C=O peak is a critical piece of evidence for identifying an ether over an ester[3].

A Comparative Analysis: Ethyl 4-Fluorobenzoate vs. a Hypothetical Alkoxy-Substituted Fluorobenzoate

To provide a practical illustration, we will compare the known IR spectrum of Ethyl 4-fluorobenzoate with the expected spectrum of a hypothetical, closely related compound containing an additional ether linkage, such as Ethyl 4-fluoro-3-methoxybenzoate .

Ethyl 4-fluorobenzoate serves as our baseline molecule, containing only the fluorobenzoate ester functionality. Its experimental IR spectrum, available from the NIST Chemistry WebBook, provides a clear reference for the characteristic peaks of this structure.

For our comparative molecule, while a readily available experimental spectrum for Ethyl 4-fluoro-3-methoxybenzoate could not be located for this guide, we can confidently predict the key changes in its IR spectrum based on established principles. The introduction of a methoxy group (-OCH₃) to the benzene ring introduces an aryl alkyl ether linkage.

The following table summarizes the key expected IR absorption peaks for these two compounds:

Vibrational ModeEthyl 4-fluorobenzoate (Experimental/Expected)Ethyl 4-fluoro-3-methoxybenzoate (Predicted)Rationale for Predicted Shifts
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak)~3100-3000 cm⁻¹ (weak)The C-H stretching vibrations of the aromatic ring are expected to be similar in both molecules.
Aliphatic C-H Stretch ~2980-2850 cm⁻¹ (medium)~2980-2850 cm⁻¹ (medium)These peaks correspond to the C-H bonds of the ethyl and methyl groups and are expected in their typical ranges.
Ester C=O Stretch ~1720 cm⁻¹ (very strong)~1715-1725 cm⁻¹ (very strong)The position of the strong carbonyl peak is expected to be largely similar, though minor shifts can occur due to changes in the electronic environment of the ring.
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (medium, multiple bands)~1600-1450 cm⁻¹ (medium, multiple bands)The in-ring C=C stretching vibrations will be present in both compounds.
Ester Asymmetric C-O Stretch ~1275 cm⁻¹ (strong)~1270-1280 cm⁻¹ (strong)The primary C-O stretch of the ester group will be a prominent feature.
Ether Asymmetric C-O-C Stretch (Aryl-O) N/A~1250 cm⁻¹ (strong)The introduction of the methoxy group will result in a new, strong absorption band characteristic of the aryl-O stretch of the ether. This peak may overlap with the ester's C-O stretch.
Ester Symmetric C-O Stretch ~1100 cm⁻¹ (medium)~1100 cm⁻¹ (medium)The second C-O stretch of the ester group will also be present.
Ether Symmetric C-O-C Stretch (O-Alkyl) N/A~1040 cm⁻¹ (medium-strong)A second distinct peak for the ether linkage, corresponding to the O-alkyl stretch, is expected to appear.
C-F Stretch ~1250-1000 cm⁻¹ (strong)~1250-1000 cm⁻¹ (strong)The C-F stretch will be present in both molecules, likely overlapping with the C-O stretching region.

Key Differentiating Feature: The most significant difference in the IR spectrum of Ethyl 4-fluoro-3-methoxybenzoate compared to Ethyl 4-fluorobenzoate would be the appearance of two additional, strong to medium intensity peaks in the 1250 cm⁻¹ and 1040 cm⁻¹ regions , corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the newly introduced aryl alkyl ether linkage[4]. While the asymmetric ether stretch may overlap with the ester's C-O stretch, the presence of the symmetric stretch around 1040 cm⁻¹ would be a clear indicator of the ether functionality.

Visualizing the Molecular Structures and Key Functional Groups

To further clarify the structural differences, the following diagrams illustrate the molecules discussed.

Caption: Molecular structure of Ethyl 4-fluorobenzoate.

Caption: Predicted structure of Ethyl 4-fluoro-3-methoxybenzoate.

Experimental Protocol for Acquiring High-Quality IR Spectra of Fluorobenzoate Derivatives

The following protocol outlines the steps for obtaining a high-quality IR spectrum of a solid fluorobenzoate sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. This method is favored for its minimal sample preparation and high reproducibility.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

  • Solid fluorobenzoate sample

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residues. Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Perform a background scan. This is a critical step to acquire a spectrum of the ambient environment (air, CO₂, water vapor) which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid fluorobenzoate sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the wavenumbers of the key absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with isopropanol and a lint-free wipe to prevent cross-contamination between samples.

G cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Perform Background Scan A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Data E->F G Clean ATR Crystal Post-Analysis F->G

Caption: Workflow for ATR-FTIR analysis of solid samples.

Conclusion

The differentiation of ester and ether linkages in fluorobenzoates via IR spectroscopy is a clear and achievable analytical task. The unmistakable, strong carbonyl (C=O) stretch of the ester group between 1730-1715 cm⁻¹ serves as the primary diagnostic peak. The presence of an additional ether linkage can be confidently confirmed by the appearance of characteristic C-O-C stretching bands, particularly the symmetric stretch around 1040 cm⁻¹. By following a meticulous experimental protocol and understanding the fundamental principles of IR spectroscopy, researchers can effectively elucidate the structures of their target molecules, a critical step in the advancement of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • NIST Chemistry WebBook. (n.d.). Ethyl 4-fluorobenzoate. Retrieved from [Link]

  • Larkin, P. J. (2011).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Safety Operating Guide

Methyl 2-(benzyloxy)-5-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(benzyloxy)-5-fluorobenzoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists

Executive Summary: Immediate Action Protocol

Do NOT dispose of Methyl 2-(benzyloxy)-5-fluorobenzoate down the drain or in general organic waste. [1]

Because this compound contains a Fluorine substituent, it is classified as Halogenated Organic Waste . It must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent damage to standard incineration infrastructure and to comply with EPA/RCRA regulations.

Quick Disposal Codes:

  • Waste Stream: Halogenated Organics (often Red Label/Stream B).

  • Container Material: High-Density Polyethylene (HDPE) or Glass.

  • Incompatibility: Strong Oxidizers, Strong Bases (Hydrolysis risk).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its terminal fate. Methyl 2-(benzyloxy)-5-fluorobenzoate is an intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).

PropertyDescriptionDisposal Implication
Functional Groups Aryl Fluoride, Benzoate Ester, Benzyl EtherFluorine dictates the waste stream. Ester/Ether linkages are stable under standard storage but flammable.
Physical State Solid (typically off-white powder)Must be dissolved in a compatible solvent or disposed of as solid hazardous waste.
Reactivity Low (Stable)Avoid contact with strong oxidizers (e.g., Nitric Acid) to prevent exothermic degradation.
Combustion Product Hydrogen Fluoride (HF) CRITICAL: Upon incineration, the F-atom converts to HF, a corrosive gas that requires specific scrubbers.

The "Why": Scientific Rationale for Segregation

As a Senior Application Scientist, I cannot stress this enough: The "Halogenated" label is not just bureaucracy; it is a chemical necessity.

Standard laboratory waste is often incinerated as fuel. However, when Methyl 2-(benzyloxy)-5-fluorobenzoate is burned, the fluorine substituent undergoes combustion to form Hydrogen Fluoride (HF) rather than CO₂ and H₂O.

  • The Risk: HF is highly corrosive to the ceramic linings and metal stacks of standard incinerators.

  • The Solution: Halogenated waste is routed to specialized incinerators equipped with alkaline scrubbers (e.g., caustic soda sprays) that neutralize acid gases before release.

  • The Cost: Mixing this fluorinated compound into a non-halogenated drum (e.g., 20L of Acetone) contaminates the entire volume, forcing the disposal facility to treat the whole drum as halogenated, significantly increasing destruction costs.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Expired or Excess)
  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined screw cap.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: Methyl 2-(benzyloxy)-5-fluorobenzoate.

    • Hazard Checkbox: Toxic, Irritant.[2][3]

    • Stream:Solid Halogenated Waste .

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][4][5]

  • Secondary Containment: Place the jar into a clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

Scenario B: Disposing of Reaction Mixtures (Mother Liquors)

Context: You have the compound dissolved in a solvent (e.g., Ethyl Acetate or DCM).

  • Assess the Solvent:

    • If dissolved in DCM/Chloroform: The solvent is already halogenated. No change in protocol.

    • If dissolved in Ethyl Acetate/Methanol: The presence of the fluorinated solute converts this mixture to Halogenated Waste .

  • Bulking: Pour into the Halogenated Solvents carboy (typically 10L/20L HDPE).

  • Log Entry: You must list "Methyl 2-(benzyloxy)-5-fluorobenzoate" on the carboy tag. Do not just write "Organic Solvents."

  • Closure: Ensure the cap is vented (if required by site policy) or tightly sealed to prevent volatile emissions.

Visual Decision Logic: Waste Segregation

Use this flow to determine the correct waste stream for any mixture containing this compound.

WasteSegregation Start Waste Containing Methyl 2-(benzyloxy)-5-fluorobenzoate StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidWaste DISPOSAL A: Solid Halogenated Waste (HDPE Jar) SolidPath->SolidWaste Pack directly SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream DISPOSAL B: Halogenated Solvent Stream (Even if solvent is >90% non-halo) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (EtOAc, MeOH) - CONTAMINATION ALERT

Figure 1: Decision tree for segregating fluorinated benzoate waste to prevent cross-contamination of non-halogenated streams.

Emergency Contingencies (Spills)

Small Spill (< 5g/5mL):

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Use a standard organic spill pad or vermiculite.

  • Cleanup: Place all contaminated wipes/pads into a bag labeled "Debris contaminated with Halogenated Organics" . Do not throw in the regular trash.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes. The ester can hydrolyze to fluorobenzoic acid, which is a skin irritant.

  • Eyes: Flush with water for 15 minutes.[4] Seek medical attention if redness persists.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261). Defines characteristics of halogenated waste (F-listings). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Guidelines for segregating incompatible chemicals and halogenated organics.[1] [Link]

  • PubChem. Compound Summary: Methyl 2-fluorobenzoate (Analog). National Library of Medicine. (Used for toxicological analog data regarding fluorinated benzoate esters). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.